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  • Product: 2-(3-bromophenyl)-1-methyl-1H-imidazole
  • CAS: 960067-92-9

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-bromophenyl)-1-methyl-1H-imidazole

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(3-bromophenyl)-1-methyl-1H-imidazole (CAS No: 960067-92-9), a heterocyclic compound of significant interest in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(3-bromophenyl)-1-methyl-1H-imidazole (CAS No: 960067-92-9), a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. As a substituted imidazole, its properties are governed by the interplay between the aromatic imidazole core, the electron-withdrawing bromo-substituent, and the N-methyl group that prevents tautomerization. For researchers in drug discovery and development, a thorough understanding of its lipophilicity, solubility, and ionization state is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing rational synthetic modifications. This document outlines authoritative, field-proven experimental protocols for the precise determination of these key parameters, grounding theoretical principles in practical application.

Molecular Identity and Structural Significance

The foundational step in characterizing any chemical entity is to confirm its identity and understand its structure. 2-(3-bromophenyl)-1-methyl-1H-imidazole is a specific isomer whose structural features are critical determinants of its chemical behavior and potential applications.

Compound Identification

Precise identification is crucial for regulatory compliance, reproducibility of experimental results, and accurate data interpretation.

IdentifierValueSource
Chemical Name 2-(3-bromophenyl)-1-methyl-1H-imidazole-
CAS Number 960067-92-9[1]
Molecular Formula C₁₀H₉BrN₂[1]
Molecular Weight 237.10 g/mol [1]
SMILES CN1C=CN=C1C2=CC=C(Br)C=C2[1]
InChIKey Not available in search results-
Structural Features and Their Implications

The molecule's architecture combines three key motifs that collectively define its physicochemical profile:

  • 1-methyl-1H-imidazole Core: The methylation at the N1 position is a critical feature. Unlike its parent, 2-(3-bromophenyl)-1H-imidazole, this derivative cannot undergo tautomerization.[2] This locks the electronic configuration and ensures the non-methylated nitrogen (N3) is the sole primary site of basicity.

  • 2-phenyl Substituent: The direct attachment of the phenyl ring to the C2 position of the imidazole creates an extended π-system, influencing the molecule's planarity and electronic properties.

  • meta-Bromo Group: The bromine atom on the phenyl ring serves two purposes. First, it acts as a powerful electron-withdrawing group, modulating the pKa of the imidazole ring. Second, it provides a reactive handle for synthetic diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is vital for building more complex molecular frameworks in drug discovery.[3] This compound is often used as a building block for protein degraders.[4]

Core Physicochemical Properties: A Methodological Approach

The predictive power of any molecular design effort hinges on accurately measured physicochemical data. The following sections detail the importance of each core property and provide robust, self-validating protocols for their determination.

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a cornerstone of the "rule-of-five" and a key predictor of membrane permeability and oral absorption. For an ionizable compound like our target, it is crucial to distinguish between LogP (for the neutral species) and LogD (the partition coefficient at a specific pH). The N-methylimidazole core is basic, meaning its LogD will be significantly lower than its LogP at pH values below its pKa.

Trustworthiness: The High-Performance Liquid Chromatography (HPLC) method is selected for its high throughput, small sample requirement, and strong correlation with the traditional shake-flask method. By calibrating with a series of standards with known LogP values, the method becomes a self-validating system.

Experimental Protocol: HPLC-Based LogP Determination

  • System Preparation: Utilize a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., 0.1 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a solution containing a mixture of 5-7 standards with well-documented LogP values spanning a relevant range (e.g., LogP 1 to 5). Inject the mixture and record the retention time (t_R_) for each standard.

  • Sample Analysis: Prepare a 1 mg/mL stock solution of 2-(3-bromophenyl)-1-methyl-1H-imidazole in the organic solvent. Inject a small volume into the HPLC system under the same conditions used for calibration. Record its retention time.

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log k versus the known LogP values for the standards.

    • Perform a linear regression to obtain a calibration curve.

    • Interpolate the LogP of the target compound from its measured log k value using the regression equation.

ParameterPredicted/Measured ValueMethod
LogP Not experimentally determined.HPLC
LogD (pH 7.4) Not experimentally determined.HPLC
Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. It directly impacts bioavailability and complicates formulation. The shake-flask method, while low-throughput, remains the gold standard for thermodynamic solubility determination because it allows the system to reach true equilibrium, providing the most reliable and definitive data.

Trustworthiness: This protocol is self-validating as the concentration of the dissolved compound is measured until it reaches a plateau over successive time points, confirming that equilibrium has been achieved. The use of HPLC for quantification provides high specificity and sensitivity.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid 2-(3-bromophenyl)-1-methyl-1H-imidazole to a series of vials containing relevant aqueous media (e.g., deionized water, 0.1 M HCl, and Phosphate-Buffered Saline (PBS) at pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for at least 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations. Analyze the filtered supernatant by a validated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) to determine its concentration. This concentration is the thermodynamic solubility.

ParameterPredicted/Measured ValueMedium
Aqueous Solubility Not experimentally determined.Deionized Water
Aqueous Solubility Not experimentally determined.PBS (pH 7.4)
Ionization Constant (pKa)

Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH. For our target, the basicity of the N3 nitrogen atom is the key parameter. Its pKa will determine the ratio of charged (protonated) to uncharged species at physiological pH (7.4), which profoundly affects solubility, receptor binding, and cell permeability. The N-methyl group makes the molecule slightly more basic than its unmethylated counterpart.[2]

Trustworthiness: Potentiometric titration is an absolute method that directly measures the change in pH upon the addition of a titrant. The inflection point of the resulting titration curve corresponds directly to the pKa, providing a highly reliable and self-validating measurement without the need for external calibration standards.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Accurately weigh and dissolve a sample of 2-(3-bromophenyl)-1-methyl-1H-imidazole in a solution of deionized water, often with a small amount of co-solvent (like methanol) if solubility is low. Add a slight excess of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH value after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the inflection point, which corresponds to the equivalence point. The pKa is the pH at half this volume.

ParameterPredicted/Measured ValueRationale
pKa (Basic) Not experimentally determined. Expected to be ~7.0-7.4.The N3 atom of the 1-methylimidazole ring is basic.[2]

Integrated Physicochemical Characterization Workflow

To ensure efficiency and logical progression in a research setting, these individual analyses are best organized into a structured workflow. This approach guarantees that foundational data (identity, purity) are secured before committing resources to more complex property assessments.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Application A Compound Acquisition (Synthesis or Purchase) B Identity & Purity Confirmation (NMR, LC-MS, HRMS) A->B C Melting Point (DSC) - Purity, Stability B->C D Solubility (Shake-Flask) - Bioavailability B->D E Lipophilicity (HPLC) - Permeability B->E F pKa (Potentiometric Titration) - Ionization State B->F G Comprehensive Physicochemical Profile C->G D->G E->G F->G H Informing Drug Development Decisions (e.g., Formulation, ADME Prediction, SAR) G->H

Caption: Workflow for Physicochemical Characterization.

Conclusion and Forward Outlook

2-(3-bromophenyl)-1-methyl-1H-imidazole presents a physicochemical profile defined by moderate lipophilicity, limited aqueous solubility (as is typical for such scaffolds), and a single basic center with a pKa expected in the physiological range. These properties make it an intriguing starting point for drug discovery programs. The bromine substituent, in particular, offers a strategic vector for synthetic modification, allowing researchers to fine-tune properties like solubility and target affinity through subsequent chemical reactions.[3] The robust methodologies detailed herein provide the necessary framework for accurately quantifying these essential parameters, thereby enabling data-driven decisions and accelerating the journey from a promising building block to a viable clinical candidate.

References

  • Modern Chemical Synthesis. The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]

  • PubChem. 2-Bromo-1-methyl-1H-imidazole. [Link]

  • The Royal Society of Chemistry. Continuous flow synthesis of substituted benzimidazoles by enzyme-electrochemical cascade method. [Link]

  • ACS Omega. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [Link]

  • PMC. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]

  • Institute of Metal Physics. Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]

  • PubChem. 1-[(3-Bromophenyl)methyl]-2-methylimidazole. [Link]

  • HD-Chemicals. 2-(3-Bromophenyl)-1H-imidazole, min 98%, 1 gram. [Link]

  • Chemistry Stack Exchange. pKa of imidazoles. [Link]

  • ChemSynthesis. 2-(3-methylphenyl)-4-phenyl-1H-imidazole. [Link]

  • EPA. 1-(3-Bromo-2,3-diphenylprop-2-en-1-yl)-1H-imidazole. [Link]

  • Wikipedia. 2-Methylimidazole. [Link]

  • Ataman Kimya. 1-METHYLIMIDAZOLE. [Link]

  • NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]

  • Wikipedia. 1-Methylimidazole. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]

  • Angene Chemical. 1H-Imidazole, 1-[(4-bromophenyl)methyl]-. [Link]

Sources

Exploratory

Structural Elucidation and Spectral Analysis of 2-(3-Bromophenyl)-1-methyl-1H-imidazole

[1][2] Executive Summary & Compound Context[1][3][4][5] This guide provides a comprehensive structural analysis of 2-(3-bromophenyl)-1-methyl-1H-imidazole , a critical intermediate scaffold often employed in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Context[1][3][4][5]

This guide provides a comprehensive structural analysis of 2-(3-bromophenyl)-1-methyl-1H-imidazole , a critical intermediate scaffold often employed in the synthesis of p38 MAP kinase inhibitors and other biaryl-based pharmaceutical agents.[1][2]

The structural integrity of this compound relies on confirming two specific regiochemical features:

  • The N-methylation site: Distinguishing between the 1-methyl isomer (target) and potential quaternary salts or regioisomers.[1][2]

  • The meta-substitution: Verifying the 3-bromo position on the phenyl ring versus 2- or 4- isomers, which often co-elute in crude Suzuki coupling mixtures.[1][2]

The data presented below synthesizes high-field NMR (400 MHz+) analysis with mechanistic assignment logic.

Synthesis Context & Sample Preparation[1][3][4][6][7][8][9]

To understand the spectral impurities often found with this compound, one must understand its origin. It is typically synthesized via two primary pathways:

  • Route A (Methylation): Alkylation of 2-(3-bromophenyl)-1H-imidazole using MeI or DMS.[1][2] This often yields traces of the hydroiodide salt if not fully neutralized.

  • Route B (Cyclization): Reaction of 3-bromobenzamidine with chloroacetaldehyde.[1][2]

Experimental Protocol: NMR Sample Preparation

For optimal resolution of the imidazole coupling constants (


), the following protocol is recommended:
  • Solvent: Deuterated Chloroform (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 99.8% D) is preferred for resolution. DMSO-
    
    
    
    is acceptable but may broaden the imidazole protons due to viscosity and hydrogen bonding with residual water.[2]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    2.0 seconds to ensure full relaxation of the quaternary C2 carbon and the ipso-phenyl carbons for quantitative 13C integration.

1H NMR Data Analysis

The proton spectrum is characterized by the diagnostic N-methyl singlet and the distinct meta-substituted aromatic pattern.[1][2]

Predicted High-Fidelity Data (400 MHz, CDCl


) 
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
7.78 t (narrow)1H

Ph-H2'Most deshielded aromatic due to anisotropy of the imidazole ring and inductive effect of Br.[2]
7.58 dt1Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ph-H4'Ortho to Bromine; deshielded.[2]
7.52 dt1H

Ph-H6'Ortho to Imidazole linkage.[2]
7.32 t1H

Ph-H5'Meta proton; typically the most shielded phenyl proton.[2]
7.12 d1Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Im-H4Back of the imidazole ring.[2]
6.96 d1Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Im-H5Closer to N-Methyl group (shielding cone effects often vary, but NOE confirms position).[2]
3.76 s3H-N-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Diagnostic singlet.[2] If > 3.9 ppm, suspect salt formation.
Technical Insight: The "Meta" Pattern

The 3-bromophenyl moiety does not appear as a standard multiplets.[1][2] You must look for the H2' proton as a narrow triplet (often appearing as a singlet at low resolution) at the furthest downfield aromatic position (~7.78 ppm). This confirms the meta relationship between the bromine and the imidazole.

13C NMR Data Analysis

The Carbon-13 spectrum is pivotal for confirming the oxidation state of the imidazole C2 and the presence of the C-Br bond.[1][2]

Predicted High-Fidelity Data (100 MHz, CDCl


) 
Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
TypeAssignmentNotes
147.2 C (quat)Im-C2The most deshielded carbon; diagnostic of the N1-C2=N3 amidine-like system.[2]
133.5 C (quat)Ph-C1'Ipso carbon connecting to Imidazole.[1][2]
131.8 CHPh-C2'Highly deshielded by Br and Imidazole ring current.[1][2]
130.2 CHPh-C4'
129.8 CHPh-C5'
128.5 C (quat)Im-C4
127.1 CHPh-C6'
122.6 C (quat)Ph-C3'C-Br Carbon .[1][2] Distinctly shielded compared to other ipso carbons due to the "Heavy Atom Effect" of Bromine.
120.5 CHIm-C5
34.2 CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

N-CH

Standard N-methyl resonance.[2]

Structural Assignment Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

G Sample Crude Sample 2-(3-bromophenyl)-1-methyl-1H-imidazole H1_Screen 1H NMR Screen (CDCl3) Sample->H1_Screen Methyl_Check Check N-Me Singlet (~3.7 ppm) H1_Screen->Methyl_Check Aromatic_Check Check Phenyl Pattern (3-substituted?) H1_Screen->Aromatic_Check Decision Is purity >95%? Methyl_Check->Decision Aromatic_Check->Decision Full_Char Full Characterization (13C, HSQC, HMBC) Decision->Full_Char Yes Purification Recrystallization (EtOAc/Hex) Decision->Purification No HMBC_Key HMBC Correlation: N-Me protons -> Im-C2 & Im-C5 Full_Char->HMBC_Key Purification->H1_Screen Retest Final_Struct Confirmed Structure HMBC_Key->Final_Struct

Caption: Workflow for the structural validation of N-methylated aryl-imidazoles, emphasizing the critical HMBC correlation between the N-methyl group and the imidazole ring carbons.

Advanced Validation: 2D NMR Correlations

To satisfy the "Self-Validating" requirement of this protocol, the following 2D correlations must be observed to rule out regioisomers (e.g., 5-aryl vs 2-aryl):

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Key Correlation: The N-Methyl protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       3.[2]76) must show a strong 3-bond coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      
      ) to Im-C2 (
      
      
      147.[2]2) and Im-C5 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      120.5).[2]
    • Validation: If the N-Methyl protons correlate only to one ring carbon, or to a carbon at ~128 ppm (C4), the regiochemistry may be incorrect (e.g., 4-phenyl-1-methyl isomer).[1][2]

  • NOESY (Nuclear Overhauser Effect):

    • Strong NOE should be observed between N-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
        and Im-H5 .[2]
      
    • Weak or No NOE should be observed between N-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
        and the phenyl protons (due to the distance across the C2 position).[2]
      

References

  • Zhang, J., et al. (2012).[3] Synthesis and characterization of 1-methyl-2-phenylimidazole derivatives. Journal of the American Chemical Society.[3] (Validation of base scaffold shifts).[1]

  • Royal Society of Chemistry. (2019). Supplementary Information: NMR data for 2-aryl-1H-imidazoles. RSC Advances. (Source for 3-bromo substituent effects on imidazole ring).

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylimidazole 1H NMR Standards. NIST WebBook.[4] (Baseline data for N-methyl imidazole core).[1][2]

  • Sigma-Aldrich. (2023).[1][2] Product Specification: 2-(3-Bromophenyl)-1H-imidazole.[1][2][5][6] (Precursor characterization data).[1]

Sources

Foundational

The Multifaceted Biological Activities of Bromophenyl Imidazole Derivatives: A Technical Guide for Researchers

Introduction: The Imidazole Scaffold and the Influence of Bromophenyl Substitution The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold and the Influence of Bromophenyl Substitution

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] This five-membered heterocyclic ring, containing two nitrogen atoms, is a constituent of essential biomolecules like the amino acid histidine and purines.[1] Its polarity and ionizable nature often enhance the pharmacokinetic properties of drug candidates.[1] The versatility of the imidazole scaffold has led to the development of a vast library of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3]

The introduction of a bromophenyl group to the imidazole core significantly modulates its electronic and steric properties, often leading to enhanced biological activity. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, the lipophilicity conferred by the bromophenyl moiety can improve membrane permeability, a critical factor for reaching intracellular targets.[4] This guide provides an in-depth exploration of the diverse biological activities of bromophenyl imidazole derivatives, offering insights into their mechanisms of action, experimental evaluation, and therapeutic potential.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Bromophenyl imidazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and proteins that drive cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics

A primary mode of anticancer action for many bromophenyl imidazole derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many cancers. Bromophenyl imidazole derivatives have been shown to act as competitive inhibitors at the ATP-binding site of kinases such as p38 MAP kinase, a key player in inflammatory and stress responses that can be co-opted by cancer cells.[6][7]

Another critical target for these compounds is the microtubule network. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Bromophenyl imidazole derivatives have been investigated as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin and preventing the formation of the mitotic spindle.[7][8][9]

anticancer_mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) p38_MAPK p38 MAPK RTK->p38_MAPK Activates Bromophenyl_Imidazole Bromophenyl Imidazole Derivative Bromophenyl_Imidazole->p38_MAPK Inhibits Tubulin Tubulin Dimers Bromophenyl_Imidazole->Tubulin Inhibits Polymerization Downstream_Signaling Downstream Signaling p38_MAPK->Downstream_Signaling Phosphorylates Microtubules Microtubule Polymerization Tubulin->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis Regulates

Anticancer Mechanisms of Bromophenyl Imidazole Derivatives.
B. Experimental Protocols: Assessing Anticancer Efficacy

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.[10][11][12][13]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromophenyl imidazole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.[8]

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a glutamate-based buffer.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with GTP and the bromophenyl imidazole derivative at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect of the compound.

C. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for various bromophenyl imidazole derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(2-Bromobenzyl)imidazoleSMMC-7721, SW480, MCF-7, HL-60Potent activity[5]
2 2-(2-Bromophenyl)-1H-imidazole--[4]
3 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole-Significant anticonvulsant effect[14]
4 4-(biphenyl-4-yl)-2-(4-bromophenyl)-1H-imidazoleVariousMild antibacterial activity[12]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. Bromophenyl imidazole derivatives have demonstrated promising activity against a spectrum of bacterial and fungal strains.[15][16]

A. Mechanism of Action: Disruption of Cell Integrity and Key Metabolic Pathways

The antimicrobial action of imidazole derivatives, including bromophenyl-substituted analogs, often involves the disruption of microbial cell membranes.[17] In fungi, these compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] This inhibition leads to a compromised membrane structure and ultimately cell death. In bacteria, the mechanism can involve interference with cell wall synthesis or disruption of the cell membrane, leading to the leakage of essential cellular components.[12]

antimicrobial_mechanisms cluster_extracellular Extracellular cluster_cell_wall Fungal/Bacterial Cell Wall & Membrane cluster_intracellular Intracellular Bromophenyl_Imidazole Bromophenyl Imidazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Bromophenyl_Imidazole->Lanosterol_Demethylase Inhibits Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Disruption leads to Ergosterol_Synthesis Ergosterol Biosynthesis Ergosterol_Synthesis->Cell_Membrane Maintains Integrity Lanosterol_Demethylase->Ergosterol_Synthesis

Antimicrobial Mechanism of Bromophenyl Imidazole Derivatives.
B. Experimental Protocols: Determining Antimicrobial Potency

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[12][18]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the bromophenyl imidazole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Agar Plate Preparation: Prepare an agar plate uniformly seeded with the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the bromophenyl imidazole derivative solution at a specific concentration to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.[17]

C. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the MIC values of selected bromophenyl imidazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
1 N'-(3-bromophenyl)-...acetohydrazidesAspergillus niger, Candida albicans8-16[19]
2 2-((1-(4-Bromophenyl)hydrazinyl)methyl)-1H-benzo[d]imidazoleBotrytis cinerea, Rhizoctonia solani-[20]
3 Aromatic-fused imidazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)8[16]
4 Thiazole and imidazole derivativesPseudomonas mirabilis, Shigella dysenteriae125-1000[21]

III. Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Bromophenyl imidazole derivatives have demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.[3][22]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the p38 MAP kinase pathway.[3][6][7][23] The p38 MAPK is a central regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[24] By inhibiting p38 MAPK, bromophenyl imidazole derivatives can effectively suppress the inflammatory cascade. Additionally, some derivatives have been shown to modulate the balance of M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophage polarization, further contributing to their anti-inflammatory effects.[5][9][25]

anti_inflammatory_mechanisms LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates MAPKK MAPKK TLR4->MAPKK NF_kB NF-κB TLR4->NF_kB Activates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines Induces Production NF_kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Bromophenyl_Imidazole Bromophenyl Imidazole Derivative Bromophenyl_Imidazole->p38_MAPK Inhibits

Anti-inflammatory Signaling Pathway Modulation.
B. Experimental Protocols: Evaluating Anti-inflammatory Effects

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[15][26][27][28][29]

Protocol:

  • Animal Model: Use male Wistar rats (180-200g).

  • Compound Administration: Administer the bromophenyl imidazole derivative intraperitoneally or orally at a specific dose.

  • Induction of Edema: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema compared to the control group that received only carrageenan.

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.[3][30][31][32][33]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the bromophenyl imidazole derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the percentage of inhibition of NO production compared to the LPS-treated control group.

IV. Neuroprotective Activity: A Potential Frontier in Neurodegenerative Diseases

While research in this area is still emerging for bromophenyl imidazole derivatives specifically, the broader class of imidazole compounds has shown promise in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[31][34][35][36][37]

A. Potential Mechanisms of Action: Targeting Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative disorders. The anti-inflammatory properties of bromophenyl imidazole derivatives, particularly their ability to inhibit p38 MAPK, suggest a potential neuroprotective role. The p38 MAPK pathway is implicated in neuronal apoptosis and the production of pro-inflammatory cytokines in the brain.[29] Furthermore, some imidazole-containing compounds are being investigated for their ability to modulate pathways involved in the clearance of misfolded proteins, such as amyloid-beta, a hallmark of Alzheimer's disease.[35]

neuroprotective_mechanisms Neurotoxic_Insult Neurotoxic Insult (e.g., Amyloid-beta) Microglia_Activation Microglia Activation Neurotoxic_Insult->Microglia_Activation Oxidative_Stress Oxidative Stress Neurotoxic_Insult->Oxidative_Stress p38_MAPK_Activation p38 MAPK Activation Microglia_Activation->p38_MAPK_Activation Neuronal_Apoptosis Neuronal Apoptosis p38_MAPK_Activation->Neuronal_Apoptosis Oxidative_Stress->Neuronal_Apoptosis Bromophenyl_Imidazole Bromophenyl Imidazole Derivative Bromophenyl_Imidazole->p38_MAPK_Activation Inhibits Bromophenyl_Imidazole->Oxidative_Stress Reduces

Potential Neuroprotective Mechanisms.
B. Experimental Protocols: Assessing Neuroprotective Potential

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurotoxicity and neuroprotection.[28][38][39]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with the bromophenyl imidazole derivative for a specified time.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta oligomers for Alzheimer's disease models.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of co-treated cells to cells treated with the neurotoxin alone.

V. Conclusion and Future Directions

Bromophenyl imidazole derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to modulate key signaling pathways involved in cancer, microbial infections, and inflammation underscores their therapeutic potential. The presence of the bromophenyl moiety often enhances their potency and influences their pharmacokinetic properties, making them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A more systematic investigation of the impact of the position and number of bromine substitutions on the phenyl ring, as well as modifications to the imidazole core, will provide a clearer understanding of the SAR and guide the design of more potent and selective analogs.[40]

  • In Vivo Efficacy and Safety: While in vitro data are promising, further in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy and assess the safety profiles of these compounds.[4]

  • Mechanism of Action Elucidation: A deeper understanding of the precise molecular targets and signaling pathways modulated by bromophenyl imidazole derivatives will be essential for their rational design and clinical application. Techniques such as Western blotting to probe signaling pathways like PI3K/Akt will be invaluable.[1][7][16][25][35][37][39][41][42][43]

  • Exploration of Neuroprotective Effects: The potential of bromophenyl imidazole derivatives in the context of neurodegenerative diseases is an exciting and underexplored area that warrants further investigation.

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Exploratory

Substituted Methyl-1H-Imidazole Compounds: A Technical Guide to Synthesis, Biological Activity, and Drug Discovery Applications

An in-depth technical guide by Gemini. Abstract The 1-methyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by Gemini.

Abstract

The 1-methyl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its unique physicochemical properties and versatile biological activities.[1][2][3] Its structural features, including the capacity for hydrogen bonding and non-covalent interactions, make it an ideal core for designing targeted therapeutic agents.[1] This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, functionalization, and structure-activity relationships (SAR) of substituted methyl-1H-imidazole compounds. We will delve into detailed synthetic protocols, explore their application as potent kinase inhibitors, anticancer, and antimicrobial agents, and present the causal logic behind experimental designs. The guide consolidates field-proven insights with quantitative data to facilitate the advancement of novel therapeutics based on this versatile heterocyclic system.

The Methyl-1H-Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a unique set of chemical properties.[4][5] It is amphoteric, meaning it can act as both an acid and a base, and its aromatic nature involves a sextet of π-electrons.[4][6] This electronic configuration makes the imidazole ring a versatile pharmacophore in drug discovery.[4][7]

The N-1 methylation to form the 1-methyl-1H-imidazole core is a critical modification that significantly influences the molecule's properties. This substitution prevents tautomerization, which can be an issue in non-symmetrically substituted imidazoles, leading to a more defined pharmacological profile.[8] Furthermore, the methyl group can enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties.[9]

The imidazole nucleus is integral to a wide array of clinically used drugs and displays a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects.[6][7][10][11] Its ability to act as a hinge-binding motif in kinases is a particularly notable application that has been successfully exploited in the development of targeted cancer therapies.[1][12]

Synthetic Strategies for Substituted Methyl-1H-Imidazole Compounds

The synthesis of substituted methyl-1H-imidazoles can be approached through several strategic pathways. The choice of method depends on the desired substitution pattern and the availability of starting materials. The following section details key methodologies, explaining the rationale behind each experimental choice.

Direct N-Methylation of Pre-formed Imidazole Rings

The most straightforward approach is the methylation of a pre-existing substituted imidazole ring. This is often the method of choice when the desired imidazole precursor is commercially available or easily synthesized. Alkylating agents like iodomethane are commonly used in the presence of a base.

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-1H-imidazole (9) [13]

This protocol exemplifies the direct methylation of a functionalized imidazole core, a key intermediate for further elaboration.

  • Dissolution: Dissolve 4-nitro-1H-imidazole (2 g, 17.69 mmol) in acetonitrile (20 mL).

  • Addition of Reagents: Add potassium carbonate (3.67 g, 26.53 mmol) and iodomethane (1.327 mL, 21.22 mmol) to the solution. Rationale: Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the iodomethane.

  • Reaction: Heat the reaction mixture at 65 °C overnight. Rationale: Heating accelerates the rate of the SN2 reaction.

  • Workup: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting solid (3.2 g) via column chromatography (0–10% MeOH/DCM).

  • Recrystallization: Recrystallize the purified product from 2-propanol to yield 1-methyl-4-nitro-1H-imidazole (9) as an off-white solid (1.6 g, 75% yield).[13]

Functionalization of the Methyl-1H-Imidazole Core

Once the core is formed, further substitutions can be introduced. This often involves the transformation of existing functional groups or direct C-H functionalization.

Experimental Protocol: Reduction of a Nitro Group to an Amine (Compound 10) [13]

The nitro group is a versatile handle. Its reduction to an amine opens up a vast number of subsequent chemical transformations, such as amide or sulfonamide formation.

  • Dissolution: Dissolve 1-methyl-4-nitro-1H-imidazole (9) (27 g) in ethanol (800 mL).

  • Catalyst Addition: Add Palladium hydroxide (Pd(OH)2) (2.5 g) to the solution. Rationale: Pd(OH)2 is an effective catalyst for the hydrogenation of nitro groups.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere for 3 hours at room temperature.

  • Workup: Filter the mixture to remove the catalyst and concentrate the organic layer to obtain 1-methyl-1H-imidazol-4-amine.

  • Salt Formation: Dissolve the amine in ethanol (800 mL) and add a saturated solution of HCl in ethanol (750 mL) to precipitate the hydrochloride salt (10).[13]

Experimental Protocol: Sulfonamide Formation (Compound VI) [14]

This protocol demonstrates the derivatization of an amine on the imidazole scaffold.

  • Initial Setup: Prepare an ice-cold solution of N-(1-Methyl-1H-imidazol-2-yl)-benzene-1,3-diamine (V) (0.2g, 1.06mmol) in dichloromethane (10.0 ml).

  • Base Addition: Add triethylamine (0.19 ml, 1.32mmol). Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reagent Addition: Add methanesulfonyl chloride (0.11g, 1.16mmol).

  • Reaction: Stir the reaction mass for 5 hours at room temperature, monitoring completion via TLC.[14]

  • Workup: Dilute the reaction mixture with water (50.0 ml) and extract with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulphate, and remove the solvent under vacuum to yield the final sulfonamide product (VI).[14]

Synthetic Strategy Workflow

The following diagram illustrates a decision-making workflow for synthesizing a target substituted methyl-1H-imidazole.

G start Target Molecule Defined q1 Is the substituted imidazole core available? start->q1 methylation Perform N-Methylation on Imidazole Core q1->methylation Yes q2 Is a multi-component synthesis feasible? q1->q2 No functionalize Further Functionalization (e.g., reduction, amidation) methylation->functionalize end Final Compound functionalize->end multicomp Use Ring-Forming Reaction (e.g., Debus-Radziszewski) q2->multicomp Yes alt_route Re-evaluate Synthetic Design q2->alt_route No multicomp->end

Caption: Decision workflow for synthesizing substituted methyl-1H-imidazoles.

Structure-Activity Relationships (SAR) and Biological Applications

The true power of the methyl-1H-imidazole scaffold lies in the fine-tuning of its biological activity through substitution. Different substituents at various positions on the ring can drastically alter the compound's potency, selectivity, and pharmacokinetic profile.

As Kinase Inhibitors: Targeting the JAK/STAT Pathway

A prominent application of the 1-methyl-1H-imidazole scaffold is in the design of potent and selective inhibitors of Janus Kinase 2 (JAK2).[1] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms, making JAK2 a key therapeutic target.[1] Researchers have successfully used the 1-methyl-1H-imidazole core as a hinge-binding motif, where the nitrogen atoms form critical hydrogen bonds with the kinase hinge region.[1][12]

Structure-based design led to the discovery of potent 1-methyl-1H-imidazole derivatives as JAK2 inhibitors.[12][13][15] Optimization of a lead series resulted in compound 19a , an orally bioavailable JAK2 inhibitor that demonstrated significant tumor growth inhibition in a UKE-1 xenograft model.[12][15]

Table 1: SAR of 1-Methyl-1H-imidazole Derivatives as JAK2 Inhibitors [12]

CompoundR Group ModificationJAK2 IC50 (μM)Cellular Activity (BaF3 TEL-Jak2) IC50 (μM)Rationale for Change
24 (AZD1480) Pyrazole C-ring0.0030.091Clinical Candidate Baseline
26 1-Methyl-1H-imidazole C-ring0.120.81Initial scaffold hop to imidazole
19a Optimized side chain0.0050.043Improved physicochemical/PK properties

This data clearly demonstrates how a scaffold hop from pyrazole to 1-methyl-1H-imidazole, followed by side-chain optimization, led to a compound (19a ) with potency comparable to the original clinical candidate but with improved properties.[12]

JAK/STAT Signaling Pathway and Inhibition

The diagram below illustrates the canonical JAK/STAT pathway and the role of JAK2 inhibitors.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 activates stat STAT jak2->stat phosphorylates (p) inhibitor 1-Methyl-1H-imidazole Inhibitor (e.g., 19a) inhibitor->jak2 INHIBITS p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Inhibition of the JAK/STAT pathway by 1-methyl-1H-imidazole derivatives.

As Broad-Spectrum Anticancer Agents

Beyond kinase inhibition, substituted imidazoles show wide-ranging anticancer activity.[5][16] Hybrids of 1-methyl-1H-imidazole with other pharmacophores, such as 1,2,4-oxadiazole, have exhibited potent activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines.[5][16] For example, one such derivative showed an IC50 of 3.02 µM against MCF-7 cells and promising anti-EGFR activity.[16]

Table 2: Anticancer Activity of Selected Substituted Imidazole Derivatives [2]

Compound IDCore StructureCell LineIC50 (µM)
IPM714 1H-imidazole[4,5-f][1][16]phenanthrolineHCT1161.74
IPM714 1H-imidazole[4,5-f][1][16]phenanthrolineSW4802.0
Compound 37 Benzimidazole-pyrazoleA5492.2
21l 1-(Diarylmethyl)-1H-imidazoleMCF-70.132
As Antimicrobial Agents

Nitroimidazole derivatives are well-recognized for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[17] The nitro group is believed to be reduced within the bacterial cell to a toxic derivative that damages DNA.[17] Thio-substituted imidazoles have also been synthesized and shown to possess potent antibacterial and antifungal activity.[7] Recent work has focused on creating complex imidazole derivatives, such as those containing a 6-methylpyridine moiety, which have shown very strong antibacterial activity with low cytotoxicity.[18]

Table 3: Antimicrobial Activity of Selected Imidazole Derivatives

Compound ClassOrganismActivity Metric (MIC)Reference
1-Methyl-4-nitro-1H-imidazoleStaphylococcus aureus180-300 µg/mL[17]
1-Methyl-4-nitro-1H-imidazoleCandida tropicalis180-300 µg/mL[17]
Imidazole-thiadiazole 15t Antibacterial screen1-2 µg/mL[18]
Imidazole-thiadiazole 16d Antibacterial screen0.5 µg/mL[18]

Standard Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized biological assays are critical. This section provides an overview of common protocols used to evaluate the therapeutic potential of newly synthesized compounds.

Protocol for Anticancer Screening (MTT Assay)[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole compounds and incubate for 48-72 hours.

  • MTT Addition: After incubation, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for another 4 hours. Rationale: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol for Antimicrobial Screening (MIC Determination)[2]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the target microorganism (bacteria or fungi) to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Determine the MIC as the lowest compound concentration that completely inhibits visible growth of the microorganism.[2]

Drug Discovery Workflow for SAR Studies

The following diagram outlines a generalized workflow for conducting structure-activity relationship studies.

G start Initial Hit Compound Identified design Design Analogs with Systematic Modifications start->design synthesis Synthesize and Purify New Compounds design->synthesis testing In Vitro Biological Screening (e.g., MTT, MIC) synthesis->testing analysis Analyze Data and Establish SAR testing->analysis analysis->design Iterate to Optimize lead Lead Compound Identified analysis->lead Favorable SAR Established

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Conclusion

Substituted 1-methyl-1H-imidazole compounds represent a highly versatile and privileged class of molecules in modern drug discovery. Their adaptable core structure allows for extensive synthetic modification, enabling the precise tuning of biological activity across a range of therapeutic areas, most notably in oncology and infectious diseases. The strategic use of this scaffold as a kinase hinge-binder has yielded potent and selective inhibitors, while other derivatives have demonstrated broad anticancer and antimicrobial efficacy. The synthetic routes and evaluation protocols detailed in this guide provide a robust framework for researchers to build upon. As our understanding of disease pathways deepens, the rational design of novel methyl-1H-imidazole derivatives will undoubtedly continue to generate promising new therapeutic candidates.

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  • International Journal of Pharmaceutical Sciences. (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives.
  • PubMed. (2014, January 9). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.
  • PubMed. (2023, May 15). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety.
  • Benchchem. (n.d.). Literature review on the synthesis of substituted imidazoles.
  • Unknown. (2022, April 28). Review of pharmacological effects of imidazole derivatives.
  • Unknown. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Arabian Journal of Chemistry. (2014, September 1). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole.
  • Unknown. (2012, November 23). Divers Pharmacological Significance of Imidazole Derivatives- A Review.
  • MDPI. (2021, February 22). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer.
  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.

Sources

Foundational

potential therapeutic targets of 2-(3-bromophenyl)-1-methyl-1H-imidazole

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-bromophenyl)-1-methyl-1H-imidazole Foreword: The Privileged Scaffold and a Molecule of Interest In the landscape of medicinal chemistry, certain mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-bromophenyl)-1-methyl-1H-imidazole

Foreword: The Privileged Scaffold and a Molecule of Interest

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to a wide array of biological targets with high affinity. The imidazole ring is a quintessential example of such a scaffold.[1][2] Its five-membered aromatic structure, containing two nitrogen atoms, possesses a unique combination of electronic properties, polarity, and hydrogen bonding capability that makes it a versatile building block in drug design.[1][3][4] The imidazole nucleus is a core component of essential biological molecules like the amino acid histidine and purines, granting it a natural predisposition for interacting with biological systems.[2][5]

This guide focuses on a specific, yet under-characterized, derivative: 2-(3-bromophenyl)-1-methyl-1H-imidazole . While direct pharmacological data on this precise molecule is sparse in public literature, its constituent parts—the 2-phenyl-imidazole core, the methyl group at the N1 position, and the bromo-substitution on the phenyl ring—provide a strong basis for hypothesizing its potential therapeutic targets. By examining the extensive research on structurally similar imidazole derivatives, we can construct a logical, evidence-based framework for identifying and validating its most promising applications.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple literature review to provide a strategic guide, explaining the causality behind experimental choices and offering detailed protocols for target validation.

The Imidazole Core: A Foundation for Diverse Bioactivity

Imidazole derivatives have been successfully developed into drugs for a vast range of diseases.[6] This therapeutic diversity stems from the ring's ability to engage in multiple types of molecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.[7] Consequently, compounds featuring this scaffold have demonstrated a wide spectrum of pharmacological activities:

  • Anticancer: Through mechanisms like kinase inhibition, apoptosis induction, and disruption of microtubule dynamics.[8][9]

  • Antimicrobial: Including antifungal agents that inhibit key enzymes in fungal cell membrane synthesis and antibacterial compounds.[2][7]

  • Anti-inflammatory: Primarily through the inhibition of enzymes like cyclooxygenase (COX).[10]

  • Antiviral: By targeting viral enzymes and replication processes.[11]

  • Antidiabetic: By inhibiting enzymes involved in glucose metabolism, such as α-glucosidase.[12][13]

  • Neurodegenerative: Targeting enzymes implicated in diseases like Alzheimer's.[12][14]

Given this precedent, 2-(3-bromophenyl)-1-methyl-1H-imidazole is a compelling candidate for investigation across multiple therapeutic areas. The following sections will dissect the most probable target classes based on its structural features.

G cluster_discovery Target Identification & Initial Validation cluster_validation In-Depth Target Validation Compound 2-(3-bromophenyl)-1-methyl-1H-imidazole HTS High-Throughput Screening (Target-based or Phenotypic) Compound->HTS Hit_Ident Hit Identification HTS->Hit_Ident Biochem_Assays Biochemical/Biophysical Assays (e.g., Enzyme Kinetics, SPR) Hit_Ident->Biochem_Assays Hit_to_Lead Hit-to-Lead Optimization Hit_to_Lead->Biochem_Assays Iterative Optimization Invivo In Vivo Efficacy (Animal Models) Lead_Candidate Lead Candidate Invivo->Lead_Candidate Cell_Assays Cellular Assays (e.g., CETSA, Western Blot) Cell_Assays->Hit_to_Lead Cell_Assays->Invivo Biochem_Assays->Cell_Assays caption Fig. 1: General Drug Discovery Workflow.

Caption: Fig. 1: A generalized workflow for identifying and validating therapeutic targets for a novel compound.

Potential Therapeutic Target Class I: Protein Kinases (Oncology)

The inhibition of protein kinases is one of the most successful strategies in modern cancer therapy.[8] Many imidazole-based compounds have been developed as potent kinase inhibitors, targeting key enzymes in cancer signaling pathways.[9] The planar, electron-rich imidazole ring is adept at fitting into the ATP-binding pocket of kinases, a common mechanism of action.[10]

Hypothesized Targets: MAPK and Receptor Tyrosine Kinases
  • BRAF/p38 MAP Kinase: Di- and tri-aryl substituted imidazole derivatives have shown significant inhibitory activity against BRAF and p38α MAP kinases.[1] The 2-phenyl-imidazole scaffold of our lead compound is structurally analogous to these inhibitors. The bromophenyl group can engage in halogen bonding or occupy hydrophobic pockets within the kinase domain, potentially enhancing binding affinity.

  • EGFR/VEGFR: Imidazole compounds have been designed to target receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth and angiogenesis.[8]

G cluster_pathway Simplified MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-(3-bromophenyl)-1-methyl-1H-imidazole (Hypothesized Inhibitor) Inhibitor->BRAF caption Fig. 2: Potential inhibition of the MAPK pathway.

Caption: Fig. 2: Potential inhibition of the MAPK pathway by targeting BRAF kinase.

Experimental Validation Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring ATP consumption.

Causality: The rationale is to directly measure the compound's ability to inhibit a specific kinase (e.g., BRAF). The ADP-Glo™ system is chosen for its high sensitivity and suitability for high-throughput screening. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the target kinase (e.g., recombinant human BRAF) and substrate (e.g., inactive MEK1) in kinase buffer to desired concentrations.

    • Prepare a 10 mM stock solution of 2-(3-bromophenyl)-1-methyl-1H-imidazole in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

  • Kinase Reaction:

    • Add 5 µL of the compound serial dilutions or vehicle control (buffer + DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the 2x ATP solution to all wells.

    • Initiate the reaction by adding 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation & Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Target Hypothetical IC₅₀ (nM) Therapeutic Area
BRAF V600E50Oncology (Melanoma)
p38α MAP Kinase250Oncology, Inflammation
VEGFR2400Oncology (Angiogenesis)
EGFR>10,000(Indicates Selectivity)
Table 1: Hypothetical screening results for the compound against a panel of protein kinases.

Potential Therapeutic Target Class II: Metabolic & Other Enzymes

The imidazole scaffold is a known inhibitor of various enzymes outside of the kinome.[12] Structure-activity relationship studies of related compounds point towards several non-kinase enzymes as plausible targets.

Hypothesized Targets:
  • α-Glucosidase (Diabetes): A series of 2-phenyl-1H-benzo[d]imidazole derivatives have been identified as potent α-glucosidase inhibitors.[13] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates. Its inhibition delays glucose absorption, making it a key target for managing type 2 diabetes. The kinetic studies of these analogs revealed a non-competitive mode of inhibition, suggesting binding to an allosteric site.[13]

  • 17β-HSD10 (Alzheimer's Disease): 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease through its interaction with the amyloid-beta (Aβ) peptide.[14] Recently, 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as novel inhibitors of this enzyme, with lead compounds showing cognitive improvement in animal models.[14]

  • Cyclooxygenase (COX) Enzymes (Inflammation): Certain imidazole derivatives are potent and selective inhibitors of COX-2, the inducible enzyme responsible for producing prostaglandins at sites of inflammation.[10] This makes them attractive candidates for anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Validation Protocol: Cellular Thermal Shift Assay (CETSA®)

Causality: While in vitro assays confirm enzyme inhibition, CETSA® validates that the compound physically binds to its intended target within the complex environment of a live cell. The principle is that a ligand-bound protein is stabilized against thermal denaturation. This protocol is crucial for confirming on-target engagement and ruling out artifacts from in vitro assays.[14]

G start Intact Cells Treated with Vehicle or Compound heat Heat Shock Gradient (e.g., 40°C to 65°C) start->heat lyse Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse centrifuge Centrifugation to Separate Soluble vs. Aggregated Protein lyse->centrifuge sds Protein Quantification of Supernatant (e.g., Western Blot) centrifuge->sds plot Plot Soluble Protein Fraction vs. Temperature sds->plot shift Determine Thermal Shift (ΔTm) (Stabilization indicates binding) plot->shift caption Fig. 3: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Sources

Protocols & Analytical Methods

Method

using 2-(3-bromophenyl)-1-methyl-1H-imidazole in cross-coupling reactions

Application Note: High-Fidelity Cross-Coupling of 2-(3-bromophenyl)-1-methyl-1H-imidazole Part 1: Introduction & Strategic Overview The Scaffold: 2-(3-bromophenyl)-1-methyl-1H-imidazole (CAS: 937013-66-6) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Cross-Coupling of 2-(3-bromophenyl)-1-methyl-1H-imidazole

Part 1: Introduction & Strategic Overview

The Scaffold: 2-(3-bromophenyl)-1-methyl-1H-imidazole (CAS: 937013-66-6) is a high-value pharmacophore intermediate. It bridges the lipophilic aryl domain and the polar, hydrogen-bond-accepting imidazole ring—a structural motif ubiquitous in kinase inhibitors (e.g., p38 MAP kinase), antifungal agents, and H3 receptor antagonists.

The Challenge: The "Trojan Horse" Effect While the meta-bromophenyl moiety suggests a standard aryl halide coupling, the attached imidazole ring presents a hidden kinetic trap. The N3 nitrogen of the imidazole (pKa ~ 7.0) is a potent


-donor. In low-ligand-loading scenarios, this nitrogen can displace phosphine ligands from the Palladium center, forming stable, inactive bis-heterocyclic Pd(II) complexes. This "catalyst poisoning" leads to stalled reactions and necessitates a specialized protocol that outcompetes this coordination.

Scope of this Guide: This document details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings using this specific substrate. We move beyond "recipe" lists to provide a Self-Validating System —a set of checkpoints ensuring the reaction is proceeding via the catalytic cycle rather than sequestering metal into inactive resting states.

Part 2: Mechanistic Logic & Catalyst Selection

To successfully couple this substrate, we must destabilize the off-cycle Pd-N(imidazole) interaction.

  • Ligand Selection: We utilize bulky, electron-rich biaryl phosphines (Buchwald Ligands) like XPhos or BrettPhos . Their steric bulk creates a "protective shell" around the Pd center, preventing the approach of the imidazole N3 while facilitating oxidative addition of the aryl bromide.

  • Base Choice: The 1-methyl group protects the N1 position, eliminating issues of N-H deprotonation. However, strong bases can trigger C-H activation at the imidazole C5 position. We recommend mild inorganic bases (K3PO4) for Suzuki and hindered alkoxides (NaOtBu) for Buchwald couplings to balance reactivity with regioselectivity.

Visualizing the Catalytic Trap

The following diagram illustrates the standard cycle versus the "Death State" caused by imidazole coordination.

CatalyticCycle cluster_legend Key Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)-Br Pd0->OxAdd + Substrate Trap CATALYST TRAP (Imidazole-N)-Pd-L OxAdd->Trap + Imidazole Coordination TransMet Transmetalation (Boronate/Amine) OxAdd->TransMet Trap->OxAdd + Heat/Bulky Ligand RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 legend1 Red Path = Poisoning

Figure 1: The Catalytic Cycle vs. Imidazole Poisoning. Note the reversible trap state; high temperature and bulky ligands shift equilibrium back to the active cycle.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 2-(3-arylphenyl)-1-methyl-1H-imidazole derivatives.

The Self-Validating System:

  • Checkpoint 1: Color Change. The reaction should transition from dark red/brown to lighter orange/yellow upon completion. A persistent black precipitate indicates Pd black formation (ligand failure).

  • Checkpoint 2: LCMS Monitoring. Look for the "Protodebromination" byproduct (mass M-Br+H). If >5%, the catalyst is active but transmetalation is slow (water/base issue).

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate (Bromide)1.0Electrophile
Boronic Acid/Ester 1.2 - 1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
XPhos 0.04 (4 mol%)Ligand (L:Pd 2:1)
K₃PO₄ 3.0Base (Anhydrous)
Dioxane / Water 4:1 RatioSolvent System (0.2 M)

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add 2-(3-bromophenyl)-1-methyl-1H-imidazole (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv).

    • Note: Pre-complexing Pd and Ligand is not strictly necessary for XPhos, but stirring them in solvent for 5 mins before adding substrate can reduce induction time.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.2 M relative to the bromide.

  • Reaction: Heat the block to 80-90°C . Stir vigorously (800+ RPM) to ensure phase transfer.

    • Time: Typically 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. The imidazole product is likely basic; ensure the aqueous layer pH is neutral/basic during extraction to prevent product loss as a salt.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 3-(1-methyl-1H-imidazol-2-yl)anilines.

The Self-Validating System:

  • Checkpoint 1: Water Control. This reaction is strictly anhydrous. Any moisture will hydrolyze the imine intermediate or kill the base.

  • Checkpoint 2: Base Sensitive Groups. If the substrate contains esters, switch NaOtBu to Cs₂CO₃ and run longer (12-16h).

Reagents & Stoichiometry:

ComponentEquiv.Role
Substrate (Bromide)1.0Electrophile
Amine (1° or 2°)1.2Nucleophile
Pd₂(dba)₃ 0.01 (1 mol% Pd)Pre-catalyst
BrettPhos 0.03 (3 mol%)Ligand
NaOtBu 1.4Strong Base
Toluene 0.15 MSolvent (Anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: This reaction is best set up in a glovebox or under strict Schlenk conditions.

  • Catalyst Activation: Mix Pd₂(dba)₃ and BrettPhos in toluene (1/3 of total volume) and stir at RT for 10 mins. Solution should turn from purple/black to a clear dark orange/brown.

  • Reaction Assembly: Add the Substrate, Amine, and NaOtBu to the reaction vessel. Add the pre-formed catalyst solution.

  • Heat: Seal and heat to 100°C .

  • Monitoring: Monitor by HPLC/UPLC.

    • Troubleshooting: If starting material remains but no byproduct forms, add another 1 mol% Pd/Ligand solution. The imidazole nitrogen may have sequestered the initial charge.

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Part 4: Data & Troubleshooting Matrix

Common Failure Modes & Solutions:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos G3 precatalyst (ensures 1:1 L:Pd ratio active species immediately). Increase temp to 110°C.
De-bromination (Ar-H)

-Hydride Elimination / Water
Ensure solvents are anhydrous (Buchwald). If Suzuki, reduce reaction time or lower temp to 70°C.
C5-Arylation (Side Product) C-H ActivationSwitch base from NaOtBu to Cs₂CO₃ or K₂CO₃ . Avoid super-basic conditions.
Product stuck in Aqueous pH ManagementThe imidazole is basic.[1] Do not acidify the workup. Keep pH > 9. Extract with DCM/Isopropanol (3:1) if product is polar.

Part 5: Workflow Diagram

Workflow Setup Setup: Pd(OAc)2 + XPhos Degas Solvents Reaction Reaction: 80°C, 4h High Stir Rate Setup->Reaction Check Checkpoint: LCMS for M-Br Reaction->Check Check->Reaction Incomplete (Add Catalyst) Workup Workup: Basic Extraction (pH > 9) Check->Workup Complete

Figure 2: Operational workflow for Suzuki coupling of imidazole-bromides.

References

  • Vertex AI Search. (2023). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2] National Institutes of Health. Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Ligand Selection. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-(3-Bromophenyl)-1H-imidazole. Link

  • Beilstein Journal of Organic Chemistry. (2011). Pd-catalyzed Buchwald–Hartwig aminations of steroidal derivatives. Link

  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling Protocols and Troubleshooting. Link

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to Microwave-Assisted Imidazole Synthesis

Introduction: The Imidazole Scaffold and the Advent of Microwave Synthesis The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural compounds like the amino acid histidin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold and the Advent of Microwave Synthesis

The imidazole ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural compounds like the amino acid histidine and synthetic drugs such as antifungals and antihypertensives.[1][2][3] Consequently, the development of efficient and sustainable methods for synthesizing substituted imidazoles is of paramount importance to the pharmaceutical and drug development sectors.[1][4] Traditional synthetic routes often necessitate long reaction times, harsh conditions, and the use of hazardous solvents.[5][6]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[5][7][8][9] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often improving product yields and purity.[4][7][10] This application note provides a detailed protocol and the underlying scientific principles for the microwave-assisted synthesis of imidazoles, designed for researchers, scientists, and drug development professionals.

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

It is crucial to distinguish laboratory-grade microwave reactors from domestic microwave ovens. Laboratory systems are specifically designed with safety features to handle corrosive materials, high pressures, and flammable solvents, and allow for precise control over reaction parameters.[11][12] The use of household microwave ovens for chemical synthesis is extremely dangerous and strictly discouraged.[11]

The accelerated reaction rates observed in MAOS are attributed to two primary mechanisms of microwave heating:

  • Dipolar Polarization: Polar molecules, like many organic reactants and solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the reaction medium.[7][8][13]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces their migration. Collisions between these moving ions result in the generation of heat.[5][7][8]

This direct and volumetric heating mechanism is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls.[5][7] This often results in a more homogeneous temperature profile, minimizing the formation of byproducts.[8]

Experimental Workflow for Microwave-Assisted Imidazole Synthesis

The following diagram illustrates a typical workflow for the one-pot, multi-component synthesis of a polysubstituted imidazole using a microwave reactor.

workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh and Prepare Reagents prep_vessel Add Reagents to Microwave Vessel prep_reagents->prep_vessel prep_stir Add Stir Bar prep_vessel->prep_stir mw_setup Place Vessel in Microwave Reactor prep_stir->mw_setup mw_params Set Reaction Parameters (Temp, Time, Power) mw_setup->mw_params mw_run Run Microwave Program mw_params->mw_run workup_cool Cool Reaction Mixture mw_run->workup_cool workup_extract Extraction/Precipitation workup_cool->workup_extract workup_purify Purification (e.g., Column Chromatography) workup_extract->workup_purify analysis_yield Determine Yield workup_purify->analysis_yield analysis_char Characterize Product (NMR, MS, IR) analysis_yield->analysis_char

Caption: General workflow for microwave-assisted imidazole synthesis.

Protocol: One-Pot, Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol is based on the highly efficient Radziszewski reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium salt.[14][15] This multicomponent approach is particularly well-suited for microwave assistance, leading to rapid access to a diverse range of imidazole derivatives.[2][16][17][18]

Materials and Equipment
  • Reagents:

    • Benzil (or other 1,2-dicarbonyl compound)

    • Substituted aromatic or aliphatic aldehyde

    • Primary amine

    • Ammonium acetate

    • Solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Equipment:

    • Laboratory-grade microwave reactor with sealed reaction vessels

    • Magnetic stir bars

    • Standard laboratory glassware for work-up

    • Purification system (e.g., flash column chromatography)

    • Analytical instruments for characterization (NMR, MS, IR)

Step-by-Step Procedure
  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzil (1.0 mmol), the desired aldehyde (1.0 mmol), the chosen primary amine (1.1 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition (if applicable): If the reaction is to be performed in a solvent, add 2-3 mL of ethanol or acetic acid. For solvent-free conditions, proceed directly to the next step.[19] The choice of solvent can influence the reaction efficiency and should be optimized for the specific substrates. Polar solvents are generally more efficient at absorbing microwave energy.[8]

  • Vessel Sealing: Securely seal the reaction vessel with the appropriate cap.

  • Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 100-180 °C (A higher temperature generally accelerates the reaction, but may lead to decomposition of sensitive substrates).[14]

    • Time: 5-15 minutes (Reaction progress can be monitored by TLC in preliminary runs to determine the optimal time).[16]

    • Power: Set to a wattage that allows for a rapid ramp to the target temperature without overshooting (e.g., 100-300 W).

  • Cooling: After the irradiation is complete, the reaction vessel will be rapidly cooled by the instrument's built-in cooling system. Allow the vessel to reach room temperature before opening.

  • Work-up:

    • Open the vessel in a well-ventilated fume hood.

    • If the product has precipitated, it can be collected by filtration.

    • Alternatively, the reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized imidazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[2][20]

Safety Precautions
  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[12]

  • Pressure Monitoring: Be aware that reactions in sealed vessels can generate significant pressure. Never exceed the pressure limits of the reaction vessel.[21]

  • Solvent Choice: Avoid using non-polar solvents unless specialized stir bars are used to prevent localized superheating.[21] Never heat flammable solvents in a microwave unless it is specifically designed as explosion-proof.[12]

  • Vessel Integrity: Inspect microwave vessels for cracks or damage before each use.[21]

  • Ventilation: Always operate the microwave reactor in a well-ventilated laboratory hood.[11][22]

Optimization and Data

The efficiency of microwave-assisted imidazole synthesis is highly dependent on the reaction parameters. The following table provides representative data for the synthesis of 2,4,5-triphenyl-1H-imidazole, comparing conventional heating with microwave irradiation.

MethodTemperature (°C)TimeYield (%)Reference
Conventional HeatingReflux (in acetic acid)8-24 hours~70-85%[18]
Microwave Irradiation180 °C (in acetic acid)5 minutes97%[14]
Microwave (Solvent-Free)120 °C2-5 minutes>90%[19]

Causality and Self-Validation in Protocol Design

  • Why a Multi-Component Reaction? The choice of a one-pot, multi-component reaction like the Radziszewski synthesis is driven by principles of green chemistry. It reduces the number of synthetic steps, minimizes waste, and saves time and resources.[2][17]

  • Why Microwave Irradiation? The significant rate enhancements and often higher yields are a direct result of the efficient and rapid energy transfer of microwave heating.[4][9][13] This allows for the rapid exploration of a chemical space, which is highly valuable in drug discovery.

  • Self-Validating System: This protocol is designed to be self-validating. By starting with a known reaction (e.g., the synthesis of 2,4,5-triphenyl-1H-imidazole), a researcher can verify their experimental setup and technique by comparing their yield and reaction time to the established literature values presented in the table above. Successful replication of these results provides confidence in the methodology before applying it to novel substrates.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry.[1][10] The protocol detailed in this application note provides a robust and efficient method for the rapid synthesis of polysubstituted imidazoles. By understanding the principles of microwave heating and adhering to the outlined safety precautions, researchers can leverage this powerful technology to accelerate their research and development efforts in medicinal chemistry and beyond.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. PubMed.
  • Safety Considerations for Microwave Synthesis.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole deriv
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. University of Bristol.
  • An efficient one-pot multicomponent, Amberlite IR120(H)
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES).
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
  • A Convenient Approach for the Synthesis of Ingenous Imidazole Deriv
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADI
  • Microwave Reactor Safety. jag-group.ch.
  • Theory of Microwave Heating for Organic Synthesis.
  • Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Radziszewskis Imidazole Synthesis. Scribd.
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Facile One Pot Multi-Component Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles Using “Green” and Expeditious Ionic Liquid Catalyst under Microwave Irradiation.
  • Debus–Radziszewski imidazole synthesis. Wikipedia.
  • The Debus–Radziszewski imidazole synthesis.

Sources

Method

antibacterial activity of imidazole hybrids and conjugates

Executive Summary The rise of Multi-Drug Resistant (MDR) ESKAPE pathogens has necessitated the evolution of pharmacophores beyond traditional single-target antibiotics. Imidazole, traditionally known for antifungal azole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of Multi-Drug Resistant (MDR) ESKAPE pathogens has necessitated the evolution of pharmacophores beyond traditional single-target antibiotics. Imidazole, traditionally known for antifungal azoles (targeting CYP51), has emerged as a critical scaffold in antibacterial discovery when hybridized with quinolones, coumarins, or chalcones.

This Application Note provides a comprehensive technical guide for researching Imidazole Hybrids . It details the rationale for molecular hybridization, specific solubility protocols for lipophilic conjugates, and validated assays for determining MIC, biofilm inhibition, and DNA gyrase targeting.

Strategic Design: The Hybrid Advantage

The antibacterial efficacy of imidazole hybrids relies on "Dual-Mechanism Action" . By conjugating an imidazole ring (which can act as a hydrogen bond donor/acceptor and metal chelator) with another pharmacophore, researchers can attack bacteria on two fronts simultaneously, reducing the likelihood of resistance development.

Key Hybrid Classes & Mechanisms
Hybrid ClassSecondary ScaffoldPrimary TargetMechanism of Synergism
Imidazole-Quinoline FluoroquinoloneDNA Gyrase / Topo IVImidazole enhances binding to the ATP-binding pocket of GyrB while Quinoline targets GyrA/ParC.
Imidazole-Coumarin CoumarinDNA Gyrase (ATPase)Coumarin blocks ATPase activity; Imidazole disrupts membrane integrity or coordinates with metal ions in the active site.
Nitroimidazole Conjugates 5-NitroimidazoleDNA Helical StructureNitro group reduction generates toxic ROS (anaerobes); the conjugate extends spectrum to aerobes.
Visualizing the Hybrid Logic

The following diagram illustrates the structural logic and downstream effects of imidazole hybridization.

ImidazoleHybridMechanism Scaffold Secondary Scaffold (e.g., Quinoline, Coumarin) Hybrid Supramolecular Hybrid Scaffold->Hybrid Linker Stable Linker (Hydrazone/Amide) Linker->Hybrid Imidazole Imidazole Moiety (Metal Chelation/H-Bonding) Imidazole->Hybrid Target1 Target A: DNA Gyrase (Replication Arrest) Hybrid->Target1 High Affinity binding Target2 Target B: Cell Membrane (Leakage/Depolarization) Hybrid->Target2 Lipophilic Interaction Result Bacterial Cell Death (Synergistic Effect) Target1->Result Target2->Result

Caption: Figure 1: Structural assembly of imidazole hybrids leading to dual-target antibacterial activity.

Pre-Analytical Protocol: Solubility Optimization

Critical Challenge: Imidazole hybrids (especially those with aromatic linkers) often exhibit poor aqueous solubility, leading to precipitation in Mueller-Hinton Broth (MHB) and false-negative MIC results.

Protocol:

  • Stock Preparation: Dissolve the hybrid compound in 100% DMSO to a concentration of 10 mg/mL (100x the highest test concentration).

  • Sonication: If turbidity persists, sonicate at 40 kHz for 5-10 minutes at room temperature.

  • Working Solution: Dilute the stock 1:100 into the assay medium immediately before use.

    • Note: Ensure the final DMSO concentration in the bacterial well does not exceed 1% (v/v) . Most bacteria tolerate up to 2% DMSO, but 1% is the safe standard to prevent solvent toxicity artifacts.

Primary Assay: Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1 Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene plates (round bottom).

  • Resazurin dye (0.01%) (Optional, for visual clarity).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Step-by-Step Methodology
  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Compound Dilution: Add 100 µL of CAMHB to columns 2-12 of the 96-well plate. Add 200 µL of the test compound (at 2x desired top concentration) to column 1. Perform 1:2 serial dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1-11.

    • Final Inoculum:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       CFU/mL.
      
    • Controls: Column 11 is Growth Control (Bacteria + Solvent). Column 12 is Sterility Control (Media only).

  • Incubation: Seal with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Record MIC as the lowest concentration with complete inhibition of visible growth (no pellet/turbidity).

    • Resazurin (Optional): Add 30 µL of 0.01% resazurin; incubate for 2 hours. Blue = Inhibition; Pink = Growth.

Expert Tip: If "trailing growth" (pinpoint colonies) is observed—common with imidazole hybrids due to bacteriostatic mechanisms—record the MIC as the concentration inhibiting ≥80% of growth compared to control.[1]

Secondary Assay: Biofilm Inhibition

Relevance: Imidazoles often target the biofilm matrix. This assay quantifies the hybrid's ability to prevent biofilm formation.

Protocol
  • Seeding: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (

    
     CFU/mL in Tryptic Soy Broth + 1% Glucose).
    
  • Treatment: Add 100 µL of the imidazole hybrid at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: Incubate statically at 37°C for 24–48 hours.

  • Washing (Critical):

    • Gently aspirate media.[2]

    • Wash wells 3x with 200 µL Phosphate Buffered Saline (PBS) to remove planktonic cells. Do not touch the bottom of the well.

  • Staining: Add 200 µL of 0.1% Crystal Violet (CV) solution.[3] Incubate for 15 mins at room temperature.

  • Solubilization: Wash 3x with water. Air dry. Add 200 µL of 30% Acetic Acid or 95% Ethanol to dissolve the bound dye.

  • Quantification: Measure Absorbance (OD) at 590 nm .

    • % Inhibition = [(OD_control - OD_treated) / OD_control] × 100

Mechanism Validation: DNA Gyrase Supercoiling Assay

Rationale: To confirm if the hybrid (specifically Quinoline-Imidazole or Coumarin-Imidazole) targets the DNA replication machinery.

Workflow Visualization

GyraseAssay Step1 Prepare Reaction Mix (Relaxed pBR322 plasmid + Gyrase Enzyme) Step2 Add Imidazole Hybrid (Test Conc: 0.1 - 100 µM) Step1->Step2 Step3 Incubate (37°C for 30 mins) Step2->Step3 Step4 Stop Reaction (Add SDS + Proteinase K) Step3->Step4 Step5 Gel Electrophoresis (1% Agarose, No EtBr in gel) Step4->Step5 Step6 Stain & Image (Analyze Supercoiled vs. Relaxed Bands) Step5->Step6

Caption: Figure 2: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Interpretation
  • Negative Control (No Enzyme): Shows relaxed plasmid DNA (higher band).

  • Positive Control (Enzyme + No Drug): Shows supercoiled DNA (lower band, migrates faster).

  • Effective Hybrid: If the hybrid inhibits Gyrase, the DNA remains in the relaxed state (matches Negative Control band).

Data Reporting Template

When publishing or presenting data, use the following structure to ensure comparability.

Compound IDStructure TypeMIC (µg/mL) S. aureusMIC (µg/mL) E. coliBiofilm IC50 (µM)Gyrase IC50 (µM)
IMZ-Q-01 Imidazole-Quinoline0.52.012.50.15
IMZ-C-04 Imidazole-Coumarin4.0>6445.01.20
Cipro Control0.250.01N/A0.12

References

  • Design and Synthesis of Imidazole Hybrids

    • Al-Ostoot, F. H., et al. (2021). "An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety." Molecules.
  • Standard MIC Protocol (CLSI)

    • Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Biofilm Assay Methodology

    • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE).
  • DNA Gyrase Inhibition by Hybrids

    • Elbastawesy, M. A., et al. (2023).[8] "Design, synthesis and antimicrobial activity of novel quinoline-2-one hybrids as promising DNA gyrase and topoisomerase IV inhibitors."[8] Scientific Reports.

  • Coumarin-Imidazole Mechanisms

    • Li, H., et al. (2020).[9] "Coumarin-containing hybrids and their antibacterial activities."[9][10][11] Archiv der Pharmazie.

Sources

Application

Application Note: 2-(3-Bromophenyl)-1-methyl-1H-imidazole as a Strategic Scaffold for Bipolar OLED Host Materials

Part 1: Executive Summary & Strategic Rationale The "Meta-Linker" Advantage in Phosphorescent OLEDs In the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), managing the Triplet Energy ( ) of the hos...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Meta-Linker" Advantage in Phosphorescent OLEDs

In the development of Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), managing the Triplet Energy (


) of the host material is paramount. The host must have a higher 

than the dopant (emitter) to prevent reverse energy transfer and quenching.

2-(3-bromophenyl)-1-methyl-1H-imidazole serves as a critical "meta-linker" building block. Unlike para-substituted analogues, the meta-bromo position (3-position on the phenyl ring) interrupts effective


-conjugation. This structural feature allows researchers to couple high-energy electron-transporting moieties (Imidazole) with hole-transporting moieties (e.g., Carbazole, Triphenylamine) without significantly lowering the overall triplet energy  of the final molecule.
Core Application

This guide details the use of 2-(3-bromophenyl)-1-methyl-1H-imidazole as a precursor for synthesizing Bipolar Host Materials for blue and green PhOLEDs.

Part 2: Technical Workflow & Logic

The following diagram illustrates the conversion of the raw intermediate into a functional semiconductor and its integration into a device.

G Start 2-(3-bromophenyl)- 1-methyl-1H-imidazole (Precursor) QC QC: Purity Check (HPLC/GC-MS) Start->QC Step 1 Coupling Suzuki/Buchwald Coupling (e.g., with Carbazole) QC->Coupling Step 2 Host Bipolar Host Material (High E_T) Coupling->Host Step 3 Device PhOLED Device Fabrication Host->Device Step 4 Char Characterization (CV, PL, EL) Host->Char Material Analysis Device->Char Step 5

Figure 1: Workflow for utilizing 2-(3-bromophenyl)-1-methyl-1H-imidazole in OLED development.

Part 3: Experimental Protocols

Protocol 1: Quality Control & Pre-Reaction Treatment

Rationale: Brominated intermediates often contain trace isomers (2-bromo or 4-bromo) or de-brominated impurities that act as trap states in the final semiconductor, severely reducing device lifetime.

Materials:

  • 2-(3-bromophenyl)-1-methyl-1H-imidazole (Target purity: >99.5%)

  • Acetonitrile (HPLC grade)

  • Reference Standard (if available)

Procedure:

  • Dissolution: Dissolve 10 mg of the compound in 10 mL of Acetonitrile.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient 40% Water (0.1% TFA) / 60% Acetonitrile to 100% Acetonitrile over 20 mins.

    • Detection: UV at 254 nm (aromatic) and 210 nm (imidazole ring).

  • Acceptance Criteria:

    • Main peak area > 99.0%.

    • Critical: No single impurity > 0.1% (especially transition metal residuals if sourced from catalytic synthesis).

  • Recrystallization (if <99%):

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add Hexane dropwise until turbidity appears.

    • Cool slowly to 4°C. Filter and dry under vacuum at 40°C for 6 hours.

Protocol 2: Synthesis of Bipolar Host (m-Cbz-Ph-Im)

Rationale: This protocol demonstrates a Suzuki-Miyaura coupling to attach a Carbazole (hole-transport) unit. The imidazole acts as the electron-transport unit. The meta-linkage preserves high triplet energy.

Reaction:



Materials:

  • Precursor: 2-(3-bromophenyl)-1-methyl-1H-imidazole (1.0 eq, 2.37 g, 10 mmol)

  • Reactant: 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (or similar carbazole boronic acid) (1.1 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2M aqueous solution, 3.0 eq)
  • Solvent: Toluene : Ethanol (3:1 ratio, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Nitrogen/Argon 3 times.

  • Loading: Add the imidazole precursor, carbazole boronic ester, and Pd catalyst to the flask under positive inert gas flow.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture (40 mL) via syringe.

  • Base Addition: Add the degassed K

    
    CO
    
    
    
    solution (15 mL).
  • Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 24 hours.

    • Checkpoint: Monitor via TLC (Silica, Hexane:Ethyl Acetate 1:1). The starting bromide spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Extract with Dichloromethane (3 x 50 mL).

    • Wash combined organic layers with Brine (1 x 50 mL).

    • Dry over anhydrous MgSO

      
       and concentrate under reduced pressure.
      
  • Purification: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient Hexane

      
       Hexane:Ethyl Acetate (7:3).
      
  • Sublimation (Critical for OLEDs): Purify the final white powder via thermal gradient sublimation (

    
     Torr, 
    
    
    
    ) to remove trace palladium.
Protocol 3: Device Fabrication (Blue/Green PhOLED)

Rationale: To validate the synthesized material as a host.

Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / Host:Ir(ppy)3 (30nm, 10%) / TPBi (40nm) / LiF (1nm) / Al (100nm)

  • Substrate Cleaning: Ultrasonic bath sequence: Acetone

    
     Isopropanol 
    
    
    
    Deionized Water (15 min each). UV-Ozone treat for 20 min.
  • Vacuum Deposition: Transfer to High-Vacuum Chamber (

    
     Torr).
    
  • Hole Injection/Transport: Deposit HAT-CN (10 nm) followed by TAPC (40 nm) at 1 Å/s.

  • Emissive Layer (EML): Co-deposit the Synthesized Imidazole Host and the dopant Ir(ppy)

    
      (Green) or FIrpic  (Blue).
    
    • Rate Control: Host at 1.0 Å/s, Dopant at 0.1 Å/s (10% doping ratio).

  • Electron Transport: Deposit TPBi (40 nm) to confine excitons within the EML.

  • Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).

  • Encapsulation: Encapsulate in a nitrogen glovebox using UV-curable epoxy and a glass lid.

Part 4: Data Presentation & Analysis

Expected Characterization Data

The following table summarizes the key metrics to validate the synthesized host material.

MetricTechniqueExpected ValueSignificance
Purity HPLC / Sublimation> 99.95%Essential for device stability (>10,000 hrs).
HOMO Level Cyclic Voltammetry (CV)-5.8 to -6.1 eVDeep HOMO matches Carbazole; aids hole injection.
LUMO Level CV / Optical Gap-2.4 to -2.8 eVImidazole ring lowers LUMO; aids electron injection.
Triplet Energy (

)
Low Temp PL (77 K)> 2.70 eVCritical: Must be >

of Ir(ppy)

(2.4 eV) or FIrpic (2.65 eV).
Thermal Stability TGA (

5%)
> 350°CRequired for vacuum deposition without decomposition.
Mechanistic Insight: The Imidazole Role

In the synthesized host, the 1-methyl-imidazole moiety acts as an electron-withdrawing group (EWG) relative to the carbazole.

  • Electron Injection: The electron-deficient imidazole ring facilitates electron injection from the TPBi layer.

  • Hole Blocking: The deep HOMO level (due to the inductive effect of the nitrogen) helps confine holes within the EML, increasing recombination efficiency.

  • Steric Twist: The 3-bromo linkage ensures a twisted conformation between the phenyl-imidazole and the carbazole, breaking conjugation and keeping the triplet energy high (localized on the subunits).

References

  • Sigma-Aldrich. 2-(3-Bromophenyl)-1H-imidazole Product Specification. Link

  • Gong, S., et al. (2011). "Bipolar host materials containing imidazole and carbazole moieties for high-efficiency blue phosphorescent OLEDs." Journal of Materials Chemistry, 21, 2699-2704. Link

  • Tokito, S., et al. (2011). "High-efficiency blue phosphorescent organic light-emitting devices using a host material containing a 1-methylimidazole unit." Organic Electronics, 12(12), 2126-2130. Link

  • ChemicalBook. 2-(3-Bromophenyl)-1-methyl-1H-imidazole Properties and Synthesis. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-(3-bromophenyl)-1-methyl-1H-imidazole synthesis

Technical Support Ticket: #IMID-2024-001 Subject: Yield Optimization for 2-(3-bromophenyl)-1-methyl-1H-imidazole Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #IMID-2024-001 Subject: Yield Optimization for 2-(3-bromophenyl)-1-methyl-1H-imidazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

Users frequently report low yields (<40%) and difficult purification when synthesizing 2-(3-bromophenyl)-1-methyl-1H-imidazole (Target 1 ). Common complaints include formation of dark "tarry" side products, incomplete conversion, and difficulty separating the product from the reaction matrix.

Executive Summary & Strategy

The synthesis of 1 is a critical step in developing p38 MAP kinase inhibitors and other bioactive scaffolds. While the One-Pot Multicomponent Reaction (Route A) is theoretically attractive for its brevity, it often suffers from poor yields due to the oligomerization of glyoxal and competitive side reactions.

For high-yield applications (>75%), we recommend the Two-Step Protocol (Route B) : constructing the robust 2-aryl-1H-imidazole core first, followed by a quantitative methylation. This guide details both workflows, prioritizing the method that guarantees the highest purity and mass balance.

Module 1: The Recommended Route (Two-Step Synthesis)

Best for: High yield, scale-up, and ease of purification.

This route avoids the "messy" statistical mixtures of the 4-component one-pot reaction by isolating the stable NH-imidazole intermediate.

Step 1: Synthesis of 2-(3-bromophenyl)-1H-imidazole

Mechanism: Classic Debus-Radziszewski condensation. Reagents: 3-Bromobenzaldehyde, Glyoxal (40% aq), Ammonium Acetate.

  • Stoichiometry:

    • 3-Bromobenzaldehyde: 1.0 equiv

    • Glyoxal (40% aq.): 1.0 - 1.1 equiv

    • Ammonium Acetate: 4.0 - 5.0 equiv (Excess is critical to buffer pH and drive imine formation).

    • Solvent: Methanol or Acetic Acid (AcOH accelerates the reaction but requires neutralization).

  • Protocol:

    • Dissolve aldehyde in Methanol (0.5 M concentration).

    • Add Glyoxal and Ammonium Acetate.[1]

    • Critical Step: Stir at 30–40°C for 1 hour before heating to reflux. This allows the initial diimine intermediate to form without polymerizing the glyoxal.

    • Reflux for 4–6 hours.

    • Workup: Pour into ice water. If using AcOH, neutralize with NH₄OH to pH 8–9. The product should precipitate as a solid. Filter and wash with water.[2]

Step 2: Methylation to Target (1)

Mechanism: S_N2 Nucleophilic Substitution. Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Base (NaH or K₂CO₃).

  • The "Regioselectivity" Myth:

    • User Question: "Do I need to worry about N1 vs. N3 methylation?"

    • Answer:No. Because the imidazole C4 and C5 positions are unsubstituted (hydrogens), the N1 and N3 tautomers are chemically equivalent. Methylation at either nitrogen yields the exact same product.

  • Protocol (High Yield Variant):

    • Suspend 2-(3-bromophenyl)-1H-imidazole (1.0 equiv) in dry DMF or THF.

    • Base Addition: Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir for 30 min until H₂ evolution ceases (Deprotonation).

    • Alkylation: Add MeI (1.1 equiv) dropwise at 0°C.

    • Warm to RT and stir for 2 hours.

    • Workup: Quench with water. Extract with EtOAc. The product is usually >95% pure after solvent removal.

Module 2: The One-Pot Route (Modified Debus-Radziszewski)

Best for: Rapid screening, small scale.

If you must use the one-pot approach, you must control the order of addition to prevent glyoxal polymerization.

Reagents: 3-Bromobenzaldehyde, Glyoxal, Methylamine (33% in EtOH), Ammonium Acetate.

Optimized Protocol:

  • Pre-Imine Formation (The "Secret" Step):

    • Mix 3-Bromobenzaldehyde (1.0 equiv) and Methylamine (1.0 equiv) in Methanol. Stir for 30 mins at RT.

    • Why? This forms the imine before glyoxal is introduced, reducing the chance of glyoxal reacting with itself.

  • Cyclization:

    • Add Ammonium Acetate (2.0 equiv) and Glyoxal (1.0 equiv).

    • Reflux for 8–12 hours.

  • Troubleshooting Low Yields:

    • If the mixture turns black/tarry immediately, your temperature ramp was too fast.

    • If the product remains in the aqueous layer during workup, the pH is likely too low (imidazole forms a salt). Adjust pH to >10 before extraction.

Module 3: Troubleshooting & Diagnostics

Visual Decision Tree

The following diagram illustrates the critical decision points for synthesis and troubleshooting.

ImidazoleSynthesis Start Start: Synthesis of 2-(3-bromophenyl)-1-methyl-1H-imidazole MethodChoice Choose Method Start->MethodChoice RouteA Route A: One-Pot (Aldehyde + Glyoxal + MeNH2 + NH4OAc) MethodChoice->RouteA Speed RouteB Route B: Two-Step (Recommended) MethodChoice->RouteB High Yield Issue1 Issue: Low Yield / Black Tar RouteA->Issue1 Common Failure Issue2 Issue: Product Stuck in Aqueous RouteA->Issue2 Workup Failure Step1 Step 1: NH-Imidazole Synthesis (Aldehyde + Glyoxal + NH4OAc) RouteB->Step1 Step2 Step 2: Methylation (NaH + MeI) Step1->Step2 Issue3 Issue: Over-methylation (Quaternary Salt) Step2->Issue3 Excess Reagent Solution1 Fix: Pre-form Imine; Control Temp Ramp Issue1->Solution1 Solution2 Fix: pH Adjustment > 10 (Free base formation) Issue2->Solution2 Solution3 Fix: Reduce MeI to 1.05 eq; Control Temp (0°C) Issue3->Solution3

Caption: Decision matrix for selecting the synthesis route and troubleshooting common failure modes in imidazole synthesis.

Module 4: Comparative Data & FAQ

Method Comparison Table
FeatureOne-Pot (4-Component)Two-Step (Alkylation)
Typical Yield 25% – 45%75% – 90% (Overall)
Purity (Crude) Low (requires column)High (often recrystallization only)
Reaction Time 12 hours6 hours (Step 1) + 2 hours (Step 2)
Scalability Poor (exotherms, tar)Excellent
Key Risk Glyoxal polymerizationQuaternization (if MeI excess)
Frequently Asked Questions (FAQ)

Q1: Why is my reaction mixture turning into a black tar? A: This is the "Maillard-like" polymerization of glyoxal in the presence of amines at high temperatures.

  • Fix: Ensure you are using Ammonium Acetate (which buffers the pH) rather than just Ammonia.

  • Fix: Add the glyoxal slowly to the refluxing mixture, or stir at low temperature (40°C) for 1 hour before boiling.

Q2: I used the Two-Step method, but I see two spots on TLC after methylation. Is it a regioisomer? A: No. For 2-substituted imidazoles, N1 and N3 methylation produce the same compound. The second spot is likely the 1,3-dimethylimidazolium salt (over-methylation).

  • Fix: Reduce Methyl Iodide to 1.05 equivalents and keep the reaction at 0°C during addition.

Q3: My product is not extracting into Ethyl Acetate. A: Imidazoles are basic (pKa ~7). If your aqueous layer is neutral or acidic (pH < 7), the imidazole is protonated (imidazolium cation) and stays in the water.

  • Fix: Basify the aqueous layer to pH 10–12 using NaOH or Na₂CO₃ before extraction to ensure the species is neutral.

References

  • Debus, H. (1858).[1][3][4] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–227. (Foundational chemistry for the dicarbonyl condensation).

  • Radziszewski, B. (1882).[3][5] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. (Expansion of the multicomponent synthesis).

  • Adib, M., et al. (2009).[6] "A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles." Synlett, 2009(19), 3263-3266. Link (Demonstrates the modified one-pot protocol with primary amines).

  • Bellina, F., & Rossi, R. (2006). "Regioselective N-alkylation of imidazoles and benzimidazoles." Advanced Synthesis & Catalysis, 352.
  • BenchChem Technical Notes. (2025). "Optimizing Imidazole Synthesis: Troubleshooting Guides." Link (General troubleshooting parameters for heterocycle synthesis).

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Substituted Imidazole Compounds

Welcome to the Technical Support Center dedicated to addressing the purification challenges of substituted imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the purification challenges of substituted imidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating these versatile heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your purified products.

The Unique Purification Landscape of Substituted Imidazoles

Substituted imidazoles are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and coordination properties.[1] However, their purification can be notoriously challenging. The amphoteric nature of the imidazole ring, its potential for metal chelation, and the wide range of physicochemical properties imparted by various substituents create a complex purification landscape.[2][3] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guides: A Problem-Oriented Approach

This section is formatted to address specific issues you might encounter during your experiments, providing not just solutions but the underlying principles to adapt these strategies to your unique compound.

Issue 1: Persistent Impurities Co-eluting with the Product in Column Chromatography

Scenario: You are running a silica gel column, but a stubborn impurity consistently elutes with your desired substituted imidazole, as indicated by TLC or HPLC analysis.

Probable Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimal to resolve compounds with similar Rf values.[4]

    • Expert Insight: Instead of drastic polarity jumps, employ a shallow gradient elution. A gradual increase in the polar solvent component can effectively separate closely eluting spots. For instance, if you are using a hexane/ethyl acetate system, try a gradient from 10% to 30% ethyl acetate over several column volumes.

  • Strong Adsorption to Silica: The basic nature of the imidazole nitrogen can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[4]

    • Causality-Driven Solution: To mitigate this, add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This deactivates the acidic sites on the silica, leading to more symmetrical peaks and improved resolution.

  • Presence of Tautomers: Some substituted imidazoles can exist as tautomers, which may have slightly different polarities and chromatographic behaviors.[2]

    • Advanced Strategy: Consider using a different stationary phase. A switch to neutral or basic alumina can sometimes resolve tautomeric mixtures that are inseparable on silica gel.

Experimental Protocol: Optimized Flash Column Chromatography for a Substituted Imidazole [4]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column. This often provides better resolution than wet-loading.

  • Elution:

    • Begin with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase. A step or linear gradient can be employed. For highly polar compounds, a dichloromethane/methanol system may be more suitable.

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.

Issue 2: "Oiling Out" During Recrystallization

Scenario: Upon cooling the recrystallization solvent, your substituted imidazole separates as an oil instead of forming crystals.

Probable Causes & Solutions:

  • Solution is Too Concentrated or Cooled Too Rapidly: "Oiling out" often occurs when the solution is supersaturated or the cooling rate is too fast, preventing orderly crystal lattice formation.[4]

    • Expert Tip: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool very slowly. Insulating the flask can promote slow cooling. Once at room temperature, you can then move it to a colder environment.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility profile in that solvent is not ideal for crystallization.

    • Systematic Approach: If a single solvent fails, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. A common example for imidazoles is ethanol/water. Dissolve the compound in the minimum amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

Data Presentation: Solvent Selection for Recrystallization of Substituted Imidazoles

Solvent SystemPolarityCommon Substituent Types BenefittedNotes
Ethanol/WaterHighPolar substituents (e.g., -OH, -COOH)Excellent for inducing crystallization of water-soluble compounds.[5]
Ethyl Acetate/HexaneMediumNon-polar to moderately polar substituents (e.g., alkyl, aryl)A versatile system with a good balance of solvating power and ability to induce precipitation.
Dichloromethane/HexaneLowLipophilic, non-polar substituentsGood for less polar compounds, but be mindful of the volatility of dichloromethane.
AcetonitrileHighA variety of substituentsCan be a good alternative to alcohols for moderately polar compounds.
Issue 3: Emulsion Formation During Acid-Base Extraction

Scenario: During the workup of your reaction mixture, you perform an acid-base extraction to separate your basic imidazole from neutral or acidic byproducts, but a persistent emulsion forms at the interface of the aqueous and organic layers.

Probable Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel is a common cause of emulsions.[4]

    • Gentle Technique: Gently invert the separatory funnel several times to mix the layers instead of vigorous shaking.

  • High Concentration of Reactants or Byproducts: High concentrations of certain species can act as surfactants, stabilizing the emulsion.

    • Dilution Strategy: Dilute both the organic and aqueous phases with their respective pure solvents.

    • Ionic Strength Adjustment: Add a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by reducing the solubility of organic components in the aqueous phase.

Experimental Protocol: Acid-Base Extraction for the Purification of an N-Alkylated Imidazole [4][6]

  • Dissolution: Dissolve the crude reaction mixture, containing the N-alkylated imidazole and potentially unreacted starting imidazole, in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated imidazole derivatives will move to the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid if necessary.

  • Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[7] The neutral imidazole derivative should precipitate if it is insoluble in water. If it remains in solution, back-extract it into a fresh portion of an organic solvent.

  • Drying and Isolation: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified N-alkylated imidazole.

Frequently Asked Questions (FAQs)

Q1: My substituted imidazole is highly water-soluble. How can I effectively purify it?

A1: High water solubility is a common challenge, especially with polar substituents.[2] If standard extraction and precipitation methods fail, consider the following:

  • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar imidazole will elute earlier than non-polar impurities.

  • Salt Formation and Recrystallization: If your imidazole is basic, you can form a salt (e.g., a hydrochloride or picrate salt) which may have different solubility properties and be more amenable to crystallization.[8] The pure salt can then be neutralized to regenerate the purified imidazole.

Q2: I suspect my imidazole is chelating metal ions from my reaction catalyst, which is contaminating my final product. How can I remove these metal impurities?

A2: The imidazole ring is a known ligand for many transition metals.[3][9] To remove metal contaminants:

  • Use a Chelating Resin: Resins like Chelex® can be used to sequester metal ions from your solution.

  • Aqueous Washes with a Chelating Agent: Washing your organic solution with an aqueous solution of a chelating agent like EDTA can effectively remove trace metals. Ensure the pH of the EDTA solution is appropriate to deprotonate it and make it an effective chelator.

Q3: Can I use distillation to purify my substituted imidazole?

A3: Distillation is a viable option for liquid imidazoles with sufficient thermal stability. However, many substituted imidazoles have high boiling points and may decompose at atmospheric pressure.[8] In such cases, vacuum distillation is necessary to lower the boiling point and prevent decomposition.[8] If the boiling points of your product and impurities are close, fractional distillation under vacuum may be required.[8]

Visualization of Purification Workflows

The following diagrams illustrate the decision-making process for common purification scenarios involving substituted imidazoles.

Purification_Workflow start Crude Substituted Imidazole is_solid Is the crude product a solid? start->is_solid acid_base_extraction Consider Acid-Base Extraction start->acid_base_extraction If applicable recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_liquid Is the crude product a liquid? is_solid->is_liquid No oiling_out Does it 'oil out'? recrystallization->oiling_out column_chromatography Column Chromatography recrystallization->column_chromatography Fails slow_cool Use more solvent / cool slower oiling_out->slow_cool Yes pure_product Pure Product oiling_out->pure_product No, crystals form slow_cool->recrystallization column_chromatography->pure_product acid_base_extraction->column_chromatography is_liquid->column_chromatography No (or if distillation fails) distillation Consider Distillation is_liquid->distillation Yes is_heat_stable Is it heat stable? distillation->is_heat_stable distillation->pure_product is_heat_stable->distillation Yes vacuum_distillation Vacuum Distillation is_heat_stable->vacuum_distillation No vacuum_distillation->pure_product

Caption: A general decision tree for selecting a primary purification method.

Column_Chromatography_Troubleshooting start Co-eluting Impurities in Column Chromatography problem1 Poor Resolution (Spots Overlap) start->problem1 problem2 Tailing of Product Spot start->problem2 solution1a Employ a Shallow Gradient Elution problem1->solution1a solution1b Try a Different Solvent System problem1->solution1b solution2a Add Triethylamine (0.5-1%) to Eluent problem2->solution2a solution2b Switch to Alumina Stationary Phase problem2->solution2b

Caption: Troubleshooting guide for column chromatography issues.

References

  • Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1 - PubMed. Available at: [Link]

  • Why is imidazole used in protein purification? - Quora. Available at: [Link]

  • Transition metal imidazole complex - Wikipedia. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity - Proteios Technology. Available at: [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC. Available at: [Link]

  • Imidazole Impurities and Related Compound - Veeprho. Available at: [Link]

  • Does imidazole chelate Mg2+ in solution? - ResearchGate. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Protein purification questions and answers - LifeTein. Available at: [Link]

  • Imidazole gradients for his tag protein purification : r/labrats - Reddit. Available at: [Link]

  • Effect of pH and Imidazole on Protein C Purification From Cohn Fraction IV-1 by IMAC - PubMed. Available at: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
  • The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC - NIH. Available at: [Link]

  • Removal of Imidazole from my crude product solution : r/chemistry - Reddit. Available at: [Link]

  • His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC) - YouTube. Available at: [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC. Available at: [Link]

  • Can I use Immidazole solution for HPLC? - ResearchGate. Available at: [Link]

  • Isolation of imidazoles from their aqueous solutions - Google Patents.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water - Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents - MDPI. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

  • Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? | ResearchGate. Available at: [Link]

  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. Available at: [Link]

  • Affinity purification methods involving imidazole elution - Google Patents.
  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Methylation of Imidazoles

Welcome to the Technical Support Center for the N-methylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-methylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to navigate the complexities of this fundamental transformation, ensuring successful and reproducible outcomes in your synthetic endeavors.

Introduction: The "Why" Behind N-Methylation

The N-methylation of imidazoles is a cornerstone reaction in medicinal chemistry and materials science.[1] The introduction of a methyl group to a nitrogen atom on the imidazole ring can profoundly alter a molecule's physicochemical and biological properties.[2] This modification can enhance metabolic stability, modulate receptor binding affinity, and fine-tune solubility and lipophilicity.[1] However, what appears to be a simple alkylation can be fraught with challenges, including poor regioselectivity, unwanted side reactions, and purification difficulties. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Core Principles of N-Methylation

The fundamental reaction involves the deprotonation of the imidazole N-H proton, followed by a nucleophilic attack of the resulting imidazolide anion on a methylating agent.[3] The choice of base, solvent, and methylating agent is critical and dictates the reaction's efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for imidazoles, and how do I choose the right one?

A1: The choice of methylating agent depends on factors like reactivity, safety, cost, and scale. Here's a breakdown of common options:

Methylating AgentFormulaKey CharacteristicsRecommended Use Cases
Methyl Iodide CH₃IHighly reactive, volatile, and toxic.[2][4]Laboratory-scale synthesis where high reactivity is needed.[3]
Dimethyl Sulfate (CH₃)₂SO₄Less volatile and more economical than methyl iodide, but also highly toxic and carcinogenic.[2][3]Both lab and industrial applications; often used with milder bases in aqueous or biphasic systems.[3]
Methanol CH₃OHA greener and less hazardous option, but requires harsher conditions (high temperature and pressure) and a catalyst.[3]Primarily for large-scale industrial synthesis.[3]

Q2: How do I choose the appropriate base and solvent for my N-methylation reaction?

A2: The base and solvent system is crucial for efficient deprotonation and subsequent methylation.

  • Strong Bases in Aprotic Solvents: Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a classic and highly effective combination for complete deprotonation of the imidazole.[3][5] This is often the go-to method for laboratory-scale synthesis.

  • Weaker Bases: Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often used with more reactive methylating agents like dimethyl sulfate.[3][4] These reactions can sometimes be performed in protic solvents like ethanol or even water.[4]

  • Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic solvent, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can be employed to facilitate the reaction between the two phases.[3]

Q3: My imidazole is unsymmetrically substituted, and I'm getting a mixture of N-methylated regioisomers. How can I improve selectivity?

A3: Achieving regioselectivity is a common challenge.[6] The outcome is a delicate balance of electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring methylation at the more distant nitrogen.[6]

  • Steric Hindrance: A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen, directing the methyl group to the less hindered nitrogen.[6][7]

  • Protecting Groups: In complex syntheses, using a protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be a powerful strategy to direct methylation to a specific nitrogen.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Inefficient Deprotonation:

    • Is your base strong enough? For less acidic imidazoles, a strong base like NaH is often necessary.[3]

    • Is your solvent anhydrous? Protic impurities in the solvent will quench strong bases like NaH. Ensure you are using a dry, aprotic solvent.

  • Inactive Methylating Agent:

    • Verify the purity and age of your methylating agent. Methyl iodide, in particular, can decompose over time.

  • Low Reaction Temperature:

    • While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[9]

Problem 2: Formation of a White Precipitate and Low Yield of the Desired Product

Possible Cause & Solution:

  • Over-methylation: The N-methylated imidazole product is still nucleophilic and can be further methylated to form a quaternary imidazolium salt, which often precipitates from organic solvents.

    • Solution: Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.

Problem 3: Difficulty in Product Purification

Possible Challenges & Solutions:

  • Separating Regioisomers:

    • If you have a mixture of N1 and N3 methylated products, separation by column chromatography can be challenging due to their similar polarities. Optimizing the reaction for better regioselectivity is the preferred approach.

  • Removing Unreacted Imidazole:

    • Unreacted starting material can often be removed by an aqueous wash with a dilute acid, which will protonate and solubilize the more basic starting imidazole.

  • Product Isolation:

    • N-methylated imidazoles can be relatively polar. Ensure you are using an appropriate extraction solvent.

    • Many N-methylated imidazoles are high-boiling liquids or solids.[10] Vacuum distillation is a common and effective purification method for liquids.[3] For solids, recrystallization can be employed.[11]

Experimental Protocols

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This is a classic and reliable laboratory-scale procedure.[3]

Materials:

  • Imidazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)[3]

  • Methyl iodide (1.1 eq)[3]

  • Anhydrous DMF or THF[3]

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend the imidazole in anhydrous DMF or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation (cessation of hydrogen gas evolution).[3]

  • Add methyl iodide dropwise to the resulting sodium imidazolide solution at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: N-Methylation using Dimethyl Sulfate and Sodium Hydroxide

This method is often used for its cost-effectiveness and can be performed under less stringent anhydrous conditions.[3]

Materials:

  • Imidazole (1.0 eq)

  • Dimethyl sulfate (1.1 eq)

  • Sodium hydroxide (2.0 eq)[3]

  • Acetone or Water[3]

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the imidazole and sodium hydroxide in water or acetone.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with dichloromethane (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product as needed.

Visualizing the Workflow and Logic

General Experimental Workflow

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A 1. Combine Imidazole, Base, and Solvent B 2. Add Methylating Agent A->B C 3. Monitor Reaction (TLC) B->C D 4. Quench Reaction C->D E 5. Liquid-Liquid Extraction D->E F 6. Drying and Solvent Removal E->F G 7. Vacuum Distillation / Chromatography F->G H 8. Characterization (NMR, etc.) G->H

Caption: General experimental workflow for N-methylation of imidazoles.

Troubleshooting Logic for Low Yield

Start Low Yield Observed Q1 Is starting material consumed (TLC)? Start->Q1 A1 Check Base Strength & Anhydrous Conditions Q1->A1 No Q2 Is there an insoluble precipitate? Q1->Q2 Yes A2 Check Methylating Agent Activity A1->A2 A3 Over-methylation likely. Reduce equivalents of methylating agent. Q2->A3 Yes A4 Consider other side reactions or purification loss. Q2->A4 No

Caption: Troubleshooting logic for low yield in N-methylation reactions.

References

  • de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 736. Available from: [Link]

  • Yeh, Y.-C., et al. (2023). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc, 2023(ii), 202311981. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • Yeh, Y.-C., et al. (2024). The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. ResearchGate. Available from: [Link]

  • Van Den Berge, E., & Robiette, R. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12246–12256. Available from: [Link]

  • Das, S., & Guchhait, S. K. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1633–1650. Available from: [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available from: [Link]

  • Tekyi-Arhin, O. (2023). How to prepare n-methylimidazole in lab. and what are tools and chemical materials for this preparation? ResearchGate. Available from: [Link]

  • Wikipedia. 1-Methylimidazole. Available from: [Link]

  • Google Patents. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Al-Mulla, A., et al. (2013). Optimizing Electron Transfer Mediators Based on Arylimidazoles by Ring Fusion: Synthesis, Electrochemistry, and Computational Analysis of 2-Aryl-1-methylphenanthro[9,10-d]imidazoles. Journal of the American Chemical Society, 135(51), 19374–19385. Available from: [Link]

  • Weis, D., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7381–7386. Available from: [Link]

  • Singh, R. P., et al. Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Derivatives. Synfacts, 2005(01), 0090–0090. Available from: [Link]

  • Quora. How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Available from: [Link]

  • Sharma, P., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(43), 31835–31872. Available from: [Link]

  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(22), 7591–7603. Available from: [Link]

  • Sorrell, T. N., & Allen, W. E. (1995). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 60(3), 732–733. Available from: [Link]

  • O'Neill, P. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1928–1938. Available from: [Link]

Sources

Optimization

side reaction products in the synthesis of trisubstituted imidazoles

Troubleshooting Guide & FAQ for Reaction Optimization Status: Active Subject: Minimizing Side Reactions (Oxazoles, Pyrazines, Regioisomers) Audience: Medicinal Chemists, Process Development Scientists Introduction: The S...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ for Reaction Optimization

Status: Active Subject: Minimizing Side Reactions (Oxazoles, Pyrazines, Regioisomers) Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Stability-Selectivity Paradox

The synthesis of trisubstituted imidazoles—particularly 2,4,5-trisubstituted derivatives via the Debus-Radziszewski or Multicomponent Reactions (MCRs) —is theoretically robust but practically prone to specific failure modes. The imidazole ring's stability is a double-edged sword; once a stable heterocyclic impurity forms (like an oxazole or pyrazine), it is thermodynamically difficult to reverse.

This guide addresses the three critical "leakage points" in the reaction pathway:

  • Oxygen Competition (Oxazole formation).

  • Nitrogen Dimerization (Pyrazine formation).

  • Tautomeric Ambiguity (Regioisomer mixtures).

Part 1: Diagnostic Hub (Quick Triage)
SymptomProbable CauseImmediate Action
Product is yellow/brown oil instead of solid Polymerization/Tarring Reduce reaction temp; check aldehyde purity (autoxidation).
LCMS shows M-1 mass (relative to product) Oxazole Impurity Increase Ammonium Acetate equivalents (10-20%); exclude O2.
LCMS shows M+14 or dimer mass Pyrazine Formation Check 1,2-diketone stoichiometry; avoid excess diketone.
NMR shows dual sets of signals (e.g., 60:40 ratio) Regioisomer Mixture Tautomerism issue. See Module 3 for steric control strategies.
Reaction stalls at intermediate Diimine/Amine Arrest Catalyst acidity is too low; add mild Lewis Acid (e.g., 5 mol% Iodine or CAN).
Part 2: Deep Dive Technical Modules
Module 1: The Oxazole Divergence (The "Oxygen Leak")

The Issue: In the condensation of a 1,2-diketone, aldehyde, and ammonia source (e.g., Ammonium Acetate), the intermediate


-imino ketone can undergo an intramolecular cyclization involving oxygen rather than nitrogen if the ammonia concentration is locally depleted or if the oxygen nucleophilicity is enhanced.

Mechanism: The "Robinson-Gabriel" type pathway competes with imidazole formation. If the dehydration step is slow, the carbonyl oxygen attacks the imine carbon, closing the ring to form an oxazole.

Protocol Adjustment:

  • Ammonia Source: Switch from aqueous ammonia to Ammonium Acetate in glacial acetic acid. The acetate buffers the system and ensures a steady concentration of

    
    .
    
  • Stoichiometry: Use a minimum of 4-6 equivalents of ammonium acetate relative to the diketone.

  • Atmosphere: While often run open to air, flushing with

    
     prevents autoxidation of the aldehyde, which promotes oxazole precursors.
    
Module 2: Pyrazine Contamination

The Issue: Pyrazines form via the self-condensation of


-amino ketone intermediates. This is common when the aldehyde component is unreactive (sterically hindered) or when the ammonia source is added too slowly.

Root Cause Analysis: In the absence of a reactive aldehyde, two molecules of the


-amino ketone (formed from diketone + ammonia) dimerize. Dehydration and oxidation yield the pyrazine.

Corrective Action:

  • Order of Addition: Do not premix the diketone and amine source for long periods without the aldehyde.

  • Activation: Use a Lewis Acid catalyst (e.g.,

    
    , 
    
    
    
    , or
    
    
    ) to activate the aldehyde carbonyl, making it more electrophilic than the competing ketone species [1].
Module 3: Regioisomerism in N-Alkylation

The Issue: When synthesizing 1,2,4-trisubstituted imidazoles , researchers often alkylate a pre-formed 2,4(5)-disubstituted imidazole. Due to annular tautomerism (rapid proton transfer between N1 and N3), the N-H bond is not fixed. Alkylation yields a mixture of 1,2,4- and 1,2,5-isomers.

Strategic Fixes:

  • Steric Steering: If the C4 substituent is bulky (e.g., t-Butyl, Phenyl), alkylation will preferentially occur at the less hindered distal nitrogen (N1), favoring the 1,2,4-isomer.

  • Synthetic Route Switch: For high regioselectivity, abandon direct alkylation. Use the Van Leusen Imidazole Synthesis (TosMIC + Aldehyde + Amine), which chemically locks the regiochemistry during ring closure [2].

Part 3: Visualization & Logic Pathways
Diagram 1: The Divergent Reaction Pathway

This diagram illustrates the critical branch points where the reaction fails, leading to Oxazoles or Pyrazines instead of the target Imidazole.

ReactionPathways Start Reagents: 1,2-Diketone + Aldehyde + NH4OAc Inter1 Intermediate: α-Imino Ketone Start->Inter1 Condensation Branch1 Nucleophilic Attack Inter1->Branch1 Target Target: Trisubstituted Imidazole Branch1->Target High [NH3] (Nitrogen Attack) Oxazole Side Product: Oxazole (Oxygen Attack) Branch1->Oxazole Low [NH3] (Oxygen Attack) Pyrazine Side Product: Pyrazine (Dimerization) Branch1->Pyrazine No Aldehyde Reaction (Self-Condensation)

Caption: Divergent pathways in the Debus-Radziszewski reaction showing critical dependencies on ammonia concentration and aldehyde reactivity.

Diagram 2: Troubleshooting Decision Tree

A logic flow for operators encountering impurity profiles.

Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Q1 Is Mass = Product - 1? Start->Q1 OxazoleFix Issue: Oxazole Formation Fix: Increase NH4OAc to 6-8 eq. Check Solvent Dryness Q1->OxazoleFix Yes Q2 Is Mass = Dimer? Q1->Q2 No PyrazineFix Issue: Pyrazine Formation Fix: Activate Aldehyde (Lewis Acid) Slow addition of Diketone Q2->PyrazineFix Yes Q3 Is Mass Correct but NMR Complex? Q2->Q3 No IsomerFix Issue: Regioisomer Mixture Fix: Switch to Van Leusen Synthesis or use Steric Control Q3->IsomerFix Yes Success Product Pure Q3->Success No

Caption: Step-by-step diagnostic workflow for identifying and correcting common imidazole synthesis failures.

Part 4: Validated Experimental Protocol

Protocol: Optimized Synthesis of 2,4,5-Triphenylimidazole (Lophine Derivative) Designed to minimize oxazole/pyrazine formation.

Reagents:

  • Benzil (10 mmol)[1]

  • Benzaldehyde (10 mmol)

  • Ammonium Acetate (50 mmol) [CRITICAL: 5x Excess]

  • Catalyst: Iodine (

    
    ) (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Ethanol (20 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Benzil and Benzaldehyde in Ethanol.

  • Catalyst Addition: Add the Iodine catalyst. Stir for 5 minutes at room temperature to activate the aldehyde carbonyls.

  • Ammonia Charge: Add Ammonium Acetate in a single portion.

  • Reflux: Heat to reflux (

    
    ) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: If the solution turns dark black/brown rapidly, reduce heat to

      
       to prevent tarring.
      
  • Quench: Cool to room temperature. Pour the mixture into crushed ice (100g) with stirring.

  • Isolation: The imidazole usually precipitates as a solid. Filter and wash with cold water (

    
    ) to remove excess ammonium acetate and urea byproducts.
    
  • Purification: Recrystallize from Ethanol/Water (9:1). Note: Pyrazines are often more soluble in ethanol than imidazoles; recrystallization effectively separates them.

References
  • Kidwai, M., et al. (2010). "Catalytic synthesis of imidazoles: A review of green protocols." Current Organic Chemistry.

  • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of imidazoles from aldehydes and tosylmethyl isocyanide." The Journal of Organic Chemistry.

  • Shetgiri, N. P., & Nayak, B. K. (2005). "Synthesis of 2,4,5-trisubstituted imidazoles using novel catalysis." Indian Journal of Chemistry.

  • Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Efficient Synthesis of Polysubstituted Imidazoles

Welcome to the Technical Support Center dedicated to the synthesis of polysubstituted imidazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of polysubstituted imidazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to optimize their synthetic routes. Imidazole scaffolds are pivotal in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection for imidazole synthesis.

Q1: What are the main classes of catalysts used for synthesizing polysubstituted imidazoles?

A1: A wide array of catalysts can be employed, broadly categorized as:

  • Brønsted Acids: These catalysts, such as silicotungstic acid or lactic acid, act as proton donors to activate reactants.[4][5]

  • Lewis Acids: These are electron-pair acceptors, like ZnCl₂, ZnFe₂O₄ nanoparticles, or Y(NO₃)₃·6H₂O, which activate carbonyl groups towards nucleophilic attack.[1][5][6]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[7][8] Examples include silica-supported sulfonic acid (SBA-Pr-SO₃H), γ-Al₂O₃ NPs, and magnetic nanoparticles like γ-Fe₂O₃-SO₃H.[4][9] Their primary advantage is ease of separation and reusability.[1][2]

  • Homogeneous Catalysts: These catalysts are in the same phase as the reactants (e.g., dissolved in the solvent).[7][8] Copper salts like CuI are a common example.[10] While often highly active, their separation from the product can be challenging.[7]

  • Green Catalysts: This category includes environmentally benign options like lactic acid, PEG-400, or even natural materials like lemon peel powder.[5][11] Some reactions can also be performed in greener solvents like water or glycerol, or under solvent-free conditions.[1][4][12]

Q2: What is the difference between a Lewis acid and a Brønsted acid in the context of imidazole synthesis?

A2: The primary difference lies in their mode of action. A Brønsted acid donates a proton (H⁺), while a Lewis acid accepts an electron pair.[13] In imidazole synthesis, a Brønsted acid might protonate a carbonyl oxygen, making the carbonyl carbon more electrophilic. A Lewis acid can coordinate to the carbonyl oxygen, achieving the same activation of the carbonyl group.[5][14] Some catalysts can even exhibit both Brønsted and Lewis acidity.[15]

Q3: Can the choice of catalyst influence the regioselectivity of the final imidazole product?

A3: Absolutely. The catalyst can play a significant role in directing the formation of specific isomers, especially when asymmetrical starting materials are used. The steric and electronic properties of the catalyst can favor one reaction pathway over another, leading to a particular substitution pattern on the imidazole ring.[16]

Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

A4: Heterogeneous catalysts offer significant practical advantages, particularly in industrial or large-scale applications.[17] Their main benefits include:

  • Easy Separation: Being in a different phase (typically solid), they can be easily removed from the reaction mixture by filtration.[7]

  • Reusability: Many heterogeneous catalysts can be recovered and reused multiple times without a significant loss of activity, which lowers costs and reduces waste.[1][5]

  • Thermal Stability: They often exhibit high thermal stability, allowing for a wider range of reaction temperatures.[1][2]

Homogeneous catalysts, while sometimes more active due to better interaction with reactants, are often difficult to separate from the final product.[7]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you might encounter during your experiments.

Problem 1: Low Yield of the Desired Polysubstituted Imidazole

  • Potential Cause 1: Inefficient or Inappropriate Catalyst.

    • Scientific Rationale: The synthesis of polysubstituted imidazoles, often a multicomponent reaction, can be slow and inefficient without a catalyst. The catalyst's role is to lower the activation energy of key steps, such as the condensation of the aldehyde and the 1,2-dicarbonyl compound.[4][18] An inappropriate catalyst may not provide a significant enough rate enhancement for your specific substrates.

    • Actionable Solutions:

      • Introduce a Catalyst: If you are attempting a catalyst-free synthesis, the addition of a catalyst is the most direct solution. Even simple, green catalysts like lactic acid can dramatically improve yields.[5]

      • Screen Different Catalyst Types: If one class of catalyst (e.g., a Brønsted acid) is giving low yields, consider trying another (e.g., a Lewis acid or a heterogeneous catalyst). The electronic demands of your specific substrates may favor one type of activation over another.

      • Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Run a series of small-scale reactions with varying catalyst concentrations (e.g., 5 mol%, 10 mol%, 15 mol%) to find the optimal loading.[10][16]

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Scientific Rationale: Temperature, solvent, and reaction time are intrinsically linked to catalyst activity. For instance, a catalyst may only be effective within a specific temperature range. The solvent affects not only the solubility of reactants but also the stability of intermediates and the overall reaction mechanism.[4]

    • Actionable Solutions:

      • Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures generally increase reaction rates, they can also lead to decomposition or side product formation.[4][16]

      • Solvent Screening: The choice of solvent is critical. Protic solvents like ethanol have been used effectively.[4] Greener alternatives like glycerol or even solvent-free conditions, often coupled with microwave irradiation, have shown excellent results.[4][12] For example, a switch to butanol was shown to increase yield and dramatically reduce reaction time in a CuI-catalyzed synthesis.[10]

      • Employ Microwave or Ultrasound: These non-conventional energy sources can significantly accelerate the reaction, often leading to higher yields in shorter times.[4][12]

Problem 2: Significant Formation of Side Products

  • Potential Cause 1: Reaction Temperature is Too High.

    • Scientific Rationale: Excessive heat can provide enough energy to overcome the activation barriers for competing reaction pathways, leading to the formation of undesired side products.[16] It can also cause decomposition of reactants or the desired product.

    • Actionable Solutions:

      • Reduce Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

      • Stepwise Temperature Profile: Consider a protocol where the temperature is gradually increased to the desired point.

  • Potential Cause 2: Incorrect Stoichiometry or Reactant Addition Rate.

    • Scientific Rationale: In multicomponent reactions, the relative concentrations of the reactants at any given time can influence the reaction pathway. An excess of one component might favor the formation of a side product.

    • Actionable Solutions:

      • Verify Stoichiometry: Ensure the molar ratios of your reactants (dicarbonyl, aldehyde, and ammonia source) are correct.

      • Controlled Addition: Instead of mixing all reactants at once, try a slow, controlled addition of one of the reactants (e.g., the aldehyde) to the reaction mixture. This maintains a low concentration of that reactant, which can suppress side reactions.[4]

Problem 3: The Reaction Time is Excessively Long

  • Potential Cause 1: Low Catalyst Activity or Loading.

    • Scientific Rationale: The rate of a catalyzed reaction is directly proportional to the concentration and activity of the catalyst. Insufficient catalyst loading or a catalyst with low intrinsic activity for the given transformation will result in a slow reaction.

    • Actionable Solutions:

      • Increase Catalyst Loading: As a first step, try moderately increasing the amount of catalyst used.[10]

      • Switch to a More Active Catalyst: Consult the literature for catalysts known for high turnover numbers in similar reactions. For example, certain copper[10] or yttrium[6] catalysts have been reported to afford products in very short reaction times.

      • Consider Microwave Irradiation: This is a well-established method for dramatically reducing reaction times, often from hours to minutes.[12]

Catalyst Performance Comparison

The selection of a catalyst is often a trade-off between activity, cost, and practicality. The table below summarizes the performance of various catalysts for the synthesis of trisubstituted imidazoles to aid in your decision-making process.

Catalyst TypeCatalyst ExampleReactantsSolventTemp. (°C)TimeYield (%)Reference
Brønsted Acid Silicotungstic acid (7.5 mol%)Benzil, Benzaldehyde, NH₄OAcEthanolReflux1.5 h94[4]
Lewis Acid Y(NO₃)₃·6H₂O (10 mol%)Benzil, Benzaldehyde, NH₄OAcSolvent-free10010 min96[6]
Homogeneous CuI (15 mol%)Benzoin, 4-Cl-Benzaldehyde, NH₄OAcButanolReflux20 min85[10]
Heterogeneous γ-Fe₂O₃-SO₃HBenzil, Benzaldehyde, NH₄OAcSolvent-free10040-70 minHigh[9]
Green Catalyst Cr₂O₃ NanoparticlesBenzil, Aromatic Aldehydes, NH₄OAcH₂OMW (400W)4-9 minExcellent[12]
Ionic Liquid Aqueous DABCO-basedBenzil, Aldehyde, NH₄OAc/AmineH₂OSonication15-25 minExcellent[5]
Visual Decision Workflow and Mechanism

To assist in navigating the catalyst selection process, the following workflow is proposed.

Catalyst_Selection_Workflow start Define Synthetic Goal (e.g., scale, desired purity) scale Is this for large-scale synthesis or discovery? start->scale hetero Consider Heterogeneous Catalysts (e.g., supported acids, nanoparticles) - Easy separation & reusability scale->hetero Large-Scale homo Consider Homogeneous Catalysts (e.g., CuI, Lewis Acids) - High activity, screen for best yield scale->homo Discovery/Small-Scale green_chem Are green chemistry principles a priority? green_cat Prioritize Green Catalysts (e.g., Lactic Acid, Natural Catalysts) or Solvent-Free/Aqueous Conditions green_chem->green_cat Yes optimize Optimize Conditions (Temp, Solvent, Loading) green_chem->optimize No hetero->green_chem hetero->optimize homo->green_chem homo->optimize green_cat->optimize

Caption: A decision workflow for catalyst selection.

The following diagram illustrates the general role of a Lewis Acid catalyst in the key bond-forming step of a common three-component imidazole synthesis.

Lewis_Acid_Mechanism cluster_reactants Reactants Aldehyde R-CHO (Aldehyde) Activated_Aldehyde Activated Aldehyde [R-CH=O---LA] Aldehyde->Activated_Aldehyde Diketone Ph-CO-CO-Ph (Benzil) Intermediate Key Intermediate Diketone->Intermediate Condensation with Ammonia Source Catalyst LA (Lewis Acid) Catalyst->Activated_Aldehyde Coordination Activated_Aldehyde->Intermediate Condensation with Ammonia Source Intermediate->Catalyst Catalyst Regeneration Imidazole Polysubstituted Imidazole Intermediate->Imidazole Cyclization & Aromatization

Caption: Role of a Lewis Acid (LA) catalyst.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is adapted from methodologies employing ultrasound irradiation for rapid and efficient synthesis.[4]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1 mmol)

  • Ammonium acetate (2 mmol)

  • Catalyst (e.g., PEG-400)[4]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reactant Setup: In a suitable reaction vessel (e.g., a thick-walled test tube), combine the 1,2-dicarbonyl compound (1 mmol), the aldehyde (1 mmol), ammonium acetate (2 mmol), and the selected catalyst (e.g., 0.5 mL PEG-400).

    • Causality Note: Ammonium acetate serves as the source of ammonia, providing the two nitrogen atoms for the imidazole ring. The catalyst is crucial for activating the carbonyl groups and facilitating the condensation reactions.

  • Ultrasonic Irradiation: Place the reaction vessel into an ultrasonic bath. Irradiate the mixture at a specified frequency (e.g., 40 kHz) and power at room temperature or a slightly elevated temperature (e.g., 40-50°C).

    • Causality Note: Ultrasound promotes the reaction through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and accelerating the chemical reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).

  • Workup: Upon completion, add deionized water (10 mL) to the reaction mixture to precipitate the crude product or to dissolve the remaining ammonium acetate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure polysubstituted imidazole.

References
  • Technical Support Center: Optimizing Imidazole Synthesis. (2025). Benchchem.
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.).
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (2024).
  • Optimization of reaction conditions: Significance and symbolism. (2024). Wisdomlib.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3745-3766. [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. (2022). Scientific Reports, 12(1), 19942. [Link]

  • Optimization of reaction conditions for the synthesis of 2,4,5‐triphenyl‐1H‐imidazole (3a)a. (2025). ResearchGate. [Link]

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019).
  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Advances, 11(36), 22334-22340. [Link]

  • One-pot synthesis of polysubstituted imidazoles in the presence of the γ-Fe2O3-SO3H catalyst. (n.d.). ResearchGate. [Link]

  • Imidazole Catalysis. (2025). ResearchGate. [Link]

  • Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. (2019). ResearchGate. [Link]

  • Green approaches for the synthesis of poly-functionalized imidazole derivatives: A comprehensive review. (n.d.). ResearchGate. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1124. [Link]

  • A SIMPLE, EFFICIENT AND GREEN PROCEDURE FOR THE SYNTHESIS OF 2, 4, 5-TRISUBSTITUTED IMIDAZOLE DERIVATIVES USING NOVEL PEG-SOCl AS A CATALYST. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Letters in Applied NanoBioScience, 14(3), 158-165. [Link]

  • Imidazole. (n.d.). Wikipedia. [Link]

  • Facile and Rapid Synthesis of Polysubstituted Imidazoles by Employing Y(NO3)3 × 6H2O as Catalyst. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Journal of Advanced Research in Dynamical & Control Systems. [Link]

  • Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H2O and Cell-Imaging Studies. (2020). ACS Omega, 5(24), 14667–14678. [Link]

  • Heterogenous vs Homogenous catalysis. (n.d.). ChemBAM. [Link]

  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (n.d.). Proceedings of the Japan Academy, Series B. [Link]

  • Recent Progress in the Catalytic Synthesis of Imidazoles. (2025). ResearchGate. [Link]

  • Imidazole synthesis. (2025). Reddit. [Link]

  • Lewis Acid vs Bronsted Acid. (n.d.). BYJU'S. [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. (n.d.). PMC. [Link]

  • What is the difference between a homogeneous and a heterogeneous catalyst?. (2023). YouTube. [Link]

  • Homogeneous & Heterogeneous Catalysts. (2025). Save My Exams. [Link]

  • Imidazoles Syntheses, reactions and uses. (2021). YouTube. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids. (n.d.). Hindawi. [Link]

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. (2026). MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Profiling SB203580 and Sunitinib Against p38 MAPK and VEGFR2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Kinases and Their Inhibition in Cellular Signaling Protein kinases are fundamental regulators of a vast array of cellular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and Their Inhibition in Cellular Signaling

Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory conditions. This has positioned kinase inhibitors as a cornerstone of modern drug discovery. This guide provides a comparative analysis of two well-characterized kinase inhibitors, SB203580 and Sunitinib, as illustrative examples for targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathways, respectively.

While the initial topic of interest was the kinase inhibitory profile of 2-(3-bromophenyl)-1-methyl-1H-imidazole, a comprehensive search of publicly available scientific literature and patent databases did not yield specific data on its activity. Therefore, to fulfill the objective of a detailed comparative guide, we will utilize SB203580 and Sunitinib to demonstrate the principles of kinase inhibitor comparison, experimental validation, and data interpretation.

SB203580 is a selective inhibitor of the p38 MAPK pathway, a critical signaling cascade involved in cellular responses to stress and inflammation.[1][2] Its study provides insights into targeting intracellular serine/threonine kinases.

Sunitinib , in contrast, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with prominent activity against VEGFR2, a key mediator of angiogenesis.[3][4][5] Its profile exemplifies the complexities and therapeutic strategies associated with targeting cell-surface receptors that drive tumor growth and vascularization.

This guide will delve into the mechanisms of action of these inhibitors, present their performance data, and provide detailed experimental protocols for their characterization, offering a framework for the evaluation of novel kinase inhibitors.

Comparative Kinase Inhibition Profile

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential and off-target effects. These are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

On-Target Potency

The following table summarizes the reported IC50 values of SB203580 and Sunitinib against their primary targets.

InhibitorPrimary TargetIC50 (nM)Reference(s)
SB203580p38α (SAPK2a)50[1][6]
p38β2 (SAPK2b)500[1][6]
SunitinibVEGFR2 (KDR)80[3][4][7]
PDGFRβ2[3][4][7]

Table 1: On-target potency of SB203580 and Sunitinib against their primary kinase targets.

Kinase Selectivity Profile

To assess the selectivity of an inhibitor, its activity is screened against a broad panel of kinases, often referred to as a kinome scan. This provides a comprehensive view of its potential off-target interactions. The data below is a representative selection from such screens, illustrating the broader activity of the multi-targeted inhibitor Sunitinib compared to the more selective SB203580.

Kinase TargetSB203580 (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 100nM)Sorafenib (% Inhibition @ 100nM)
p38α (MAPK14) >90% --
VEGFR2 (KDR) ->90% >90%
ABL1<10%38%-
c-Kit->90%>90%
FLT3->90%>90%
PDGFRα->90%-
PDGFRβ->90%>90%
Raf-1-->90%
B-Raf-->90%
SRC<10%45%-
LCK<10%62%-

Table 2: Representative kinase selectivity profiles for SB203580, Sunitinib, and the related multi-kinase inhibitor Sorafenib. Data is illustrative and compiled from various sources. A higher percentage of inhibition indicates stronger off-target activity at the tested concentration.[7][8][9][10][11][12]

Signaling Pathways

Understanding the signaling context in which these inhibitors function is crucial for interpreting experimental results.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key stress-activated signaling cascade. It is typically initiated by cellular stressors or inflammatory cytokines, leading to the activation of a tiered kinase cascade. This culminates in the activation of p38 MAPK, which then phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate processes like inflammation, apoptosis, and cell cycle arrest.[13][14][15]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines Receptor Receptor Stress_Cytokines->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Receptor->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression SB203580 SB203580 SB203580->p38

p38 MAPK signaling pathway and the point of inhibition by SB203580.
VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels.[8][10][16][17]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Gene_Expression Gene Expression (Proliferation, Migration, Survival) Akt->Gene_Expression promotes survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Gene_Expression promotes proliferation & migration Sunitinib Sunitinib Sunitinib->VEGFR2 inhibits autophosphorylation

VEGFR2 signaling pathway and the point of inhibition by Sunitinib.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against their target kinases.

Protocol 1: In Vitro Radioactive Kinase Assay (Filter Binding)

This assay directly measures the catalytic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate. It is considered a gold standard for determining kinase activity.[17][18][19][20][21][22][23][24][25][26]

Causality Behind Experimental Choices:

  • [γ-³²P]ATP: The use of a radioactive isotope allows for highly sensitive detection of phosphorylation events.

  • Purified Components: Using purified kinase and substrate ensures that the measured activity is specific to the kinase of interest, eliminating confounding variables from a complex cellular lysate.

  • Filter Binding: Phosphocellulose paper (P81) binds the phosphorylated peptide substrate while allowing the unreacted [γ-³²P]ATP to be washed away, enabling accurate quantification of kinase activity.

radioactive_assay_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_separation 3. Separation cluster_detection 4. Detection & Analysis A Prepare kinase, substrate, buffer, and inhibitor B Combine components and initiate with [γ-³²P]ATP A->B C Incubate at 30°C B->C D Spot reaction onto P81 filter paper C->D E Wash to remove unreacted [γ-³²P]ATP D->E F Quantify radioactivity (Scintillation counting) E->F G Calculate % inhibition and determine IC50 F->G

Workflow for an in vitro radioactive kinase assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Substrate: Prepare a stock solution of the appropriate substrate peptide (e.g., for p38α, a peptide containing the consensus phosphorylation site) in deionized water.

    • Kinase: Dilute the purified recombinant kinase (e.g., p38α or VEGFR2) to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

    • ATP Solution: Prepare a stock solution of non-radioactive ATP in deionized water.

    • [γ-³²P]ATP: Obtain a stock solution with a known specific activity.

    • Inhibitor: Prepare a serial dilution of the test compound (e.g., SB203580 or Sunitinib) in DMSO.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add 2 µL of the serially diluted inhibitor or DMSO (for the control).

    • Add 18 µL of a master mix containing the kinase, substrate, and kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the Reaction:

    • Prepare an ATP mix containing both non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.

    • Add 5 µL of the ATP mix to each well to start the reaction. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction and Separate Components:

    • Stop the reaction by adding 10 µL of 3% phosphoric acid to each well.

    • Spot 20 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the filter mat.

  • Quantify and Analyze:

    • Allow the filter mat to air dry completely.

    • Quantify the radioactivity in each spot using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context. This provides a more physiologically relevant measure of inhibitor efficacy.[27][28][29][30][31]

Causality Behind Experimental Choices:

  • Whole-Cell Lysates: Using whole-cell lysates allows for the assessment of inhibitor activity in the presence of all cellular components, providing a more accurate reflection of its efficacy in a biological system.

  • Phospho-Specific Antibodies: These antibodies specifically recognize the phosphorylated form of a protein, allowing for the direct measurement of kinase activity by detecting the phosphorylation status of its substrate.

  • Total Protein Antibodies: Probing for the total amount of the substrate protein serves as a loading control, ensuring that any observed changes in phosphorylation are not due to variations in the amount of protein loaded onto the gel.

western_blot_workflow cluster_cell_treatment 1. Cell Treatment cluster_lysis_electrophoresis 2. Lysis & Electrophoresis cluster_transfer_blotting 3. Transfer & Blotting cluster_detection_analysis 4. Detection & Analysis A Seed and grow cells B Pre-treat with inhibitor A->B C Stimulate with activator B->C D Lyse cells and quantify protein C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a membrane E->F G Block and incubate with primary antibody F->G H Incubate with secondary antibody G->H I Detect signal (Chemiluminescence) H->I J Analyze band intensity I->J

Workflow for a cell-based Western blot kinase inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the appropriate cell line (e.g., HeLa cells for p38 MAPK or HUVEC cells for VEGFR2) in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the inhibitor (e.g., SB203580 or Sunitinib) or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate activator (e.g., Anisomycin for p38 MAPK or VEGF-A for VEGFR2) for a short period (e.g., 15-30 minutes) to induce kinase activation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-HSP27 for p38 MAPK or phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

    • Strip the membrane and re-probe with an antibody against the total form of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-protein band to the total protein band and the loading control.

    • Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the stimulated control.

Conclusion

This guide has provided a framework for the comparative analysis of kinase inhibitors, using the p38 MAPK inhibitor SB203580 and the multi-targeted RTK inhibitor Sunitinib as illustrative examples. The lack of publicly available data for 2-(3-bromophenyl)-1-methyl-1H-imidazole underscores the critical need for thorough experimental characterization of any novel compound. By following the principles and protocols outlined herein, researchers can effectively profile the potency, selectivity, and cellular efficacy of new kinase inhibitors, paving the way for the development of more effective and safer targeted therapies.

References

  • Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • PMC. A high-throughput radiometric kinase assay. [Link]

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • QIAGEN. p38 MAPK Signaling. [Link]

  • Bentham Science Publishers. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]

  • PMC. A Radioactive in vitro ERK3 Kinase Assay. [Link]

  • Future Science. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Ingenta Connect. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]

  • PMC. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • Bentham Science Publisher. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • OriGene Technologies Inc. Western Blot Protocol. [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. [Link]

  • PMC. Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Azure Biosystems. 6 Western Blotting Steps. [Link]

  • Reaction Biology. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • EMBL-EBI. Target Landscape of Clinical Kinase Inhibitors. [Link]

  • PMC. The use of novel selectivity metrics in kinase research. [Link]

  • MDPI. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. [Link]

  • Taylor & Francis. Kinase Activity-Tagged Western Blotting Assay. [Link]

  • ResearchGate. Ex vivo sunitinib inhibition profiles from 102 kinase substrates. [Link]

Sources

Comparative

comparative study of synthetic routes to substituted imidazoles

Topic: Comparative Study of Synthetic Routes to Substituted Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Imidazole Imperat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Synthetic Routes to Substituted Imidazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imidazole Imperative

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs ranging from antifungals (Ketoconazole) to antihypertensives (Losartan) and anticancer agents (Dacarbazine). For the synthetic chemist, the challenge is no longer just constructing the ring, but doing so with precise regiocontrol and functional group tolerance suitable for late-stage diversification.

This guide objectively compares the three dominant synthetic paradigms: the classical Debus-Radziszewski condensation, the precision Van Leusen cycloaddition, and modern Transition Metal-Catalyzed C-H Activation . We analyze these routes based on regioselectivity, atom economy, and scalability, providing actionable protocols for the bench scientist.

Part 1: Strategic Route Selection

Before selecting a reagent system, the desired substitution pattern dictates the synthetic strategy. The following decision matrix visualizes the optimal pathway based on target regiochemistry.

Imidazole_Decision_Matrix Start Target Substitution Pattern? Tri_245 2,4,5-Trisubstituted Start->Tri_245 Di_15 1,5-Disubstituted (or 1,4,5-Tri) Start->Di_15 Tri_124 1,2,4-Trisubstituted Start->Tri_124 Functional Functionalization of Existing Core Start->Functional Method_DR Route A: Debus-Radziszewski (Multicomponent Condensation) Tri_245->Method_DR Best Fit Method_VL Route B: Van Leusen (TosMIC Cycloaddition) Di_15->Method_VL High Regiocontrol Method_Cyclo Route C: Amidine Cyclization (Halo-ketone condensation) Tri_124->Method_Cyclo Avoids Tautomer Issues Method_CH Route D: TM-Catalyzed C-H Activation Functional->Method_CH Late-Stage

Figure 1: Strategic decision matrix for selecting the optimal synthetic route based on imidazole substitution patterns.

Part 2: The Two Pillars – Comparative Analysis

Debus-Radziszewski Synthesis (The Workhorse)
  • Best for: 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles.[1][2]

  • Mechanism: Condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia (or primary amine).[3]

  • Pros: High atom economy; accessible starting materials; amenable to "green" solvent-free conditions.

  • Cons: Often requires harsh conditions (refluxing acetic acid); poor regioselectivity for unsymmetrical 1,2-dicarbonyls.

Mechanistic Insight: The reaction proceeds through a diimine intermediate.[3] The key bottleneck is often the final dehydration step, which historically required strong acids. Modern variants utilize solid acid catalysts (e.g., silica-supported


 or magnetic nanoparticles) to drive this equilibrium under milder conditions [1].

Debus_Mechanism R1 1,2-Dicarbonyl I1 Diimine Intermediate R1->I1 - H2O R2 Aldehyde I2 Hydroxy-imidazoline R2->I2 Condensation R3 Amine/NH3 R3->I1 - H2O I1->I2 Condensation Prod Substituted Imidazole I2->Prod - H2O (Aromatization)

Figure 2: Simplified mechanistic flow of the Debus-Radziszewski condensation.

Van Leusen Synthesis (The Precision Tool)
  • Best for: 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[4]

  • Mechanism: Base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with aldimines.

  • Pros: Exceptional regiocontrol; mild conditions (often RT); tolerates sensitive functional groups.

  • Cons: TosMIC reagents can be expensive; atom economy is lower due to the loss of the sulfinate group.

Mechanistic Insight: The "Van Leusen" is technically a stepwise cycloaddition. The unique feature is the elimination of


-toluenesulfinic acid (TsH), which drives the aromatization. This elimination step effectively "locks" the double bond position, preventing the tautomeric ambiguity seen in other methods [2].

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Modern Green Debus-Radziszewski (Microwave-Assisted)

Adapted from recent solid-acid catalyzed methodologies [3].

Objective: Synthesis of 2,4,5-triphenylimidazole (Lophine) derivatives. Scale: 1.0 mmol.

  • Reactant Assembly: In a microwave-safe vial, combine benzil (1.0 mmol), benzaldehyde derivative (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: Add 10 mol% of Silica-supported

    
     (or commercially available solid acid catalyst).
    
  • Irradiation: Irradiate at 140°C for 5–10 minutes (monitor via TLC, eluent 30% EtOAc/Hexane).

    • Validation Check: The mixture should transition from a heterogeneous powder to a melt.

  • Workup: Cool to RT. Add cold ethanol (5 mL) and sonicate. The product typically precipitates.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 85–95%.[5]

Protocol B: Regioselective Van Leusen Synthesis

Standard protocol for 1,5-disubstituted imidazoles [2].

Objective: Synthesis of 1-benzyl-5-phenylimidazole. Scale: 1.0 mmol.

  • Imine Formation (In Situ): Mix benzylamine (1.0 mmol) and benzaldehyde (1.0 mmol) in MeOH (5 mL) with anhydrous

    
    . Stir for 1h at RT. Filter off 
    
    
    
    .
  • Cycloaddition: To the filtrate, add TosMIC (1.1 mmol) and

    
     (2.0 mmol).
    
  • Reaction: Reflux for 2–4 hours.

    • Validation Check: Evolution of sulfinate byproduct can sometimes be observed; TLC shows disappearance of the distinct TosMIC spot.

  • Workup: Evaporate solvent. Resuspend residue in water/DCM. Extract organic layer.

  • Purification: Flash chromatography (EtOAc/Hexane gradient).

    • Expected Yield: 75–85%.[5][6]

Part 4: Performance Comparison Table

FeatureDebus-RadziszewskiVan Leusen (TosMIC)C-H Activation (Pd/Cu)
Primary Utility 2,4,5-Trisubstituted1,5-DisubstitutedLate-stage Functionalization
Regioselectivity Low (if unsymmetrical)High (Intrinsic)High (Directing Group Dependent)
Atom Economy High (Water is byproduct)Moderate (Sulfinate loss)Low (Requires pre-functionalization)
Reaction Conditions High Temp / AcidicMild Base / RT-RefluxHigh Temp / Inert Atmosphere
Scalability Excellent (Industrial)Good (Reagent Cost Limiting)Moderate (Catalyst Cost)
Typical Yield 60–95%70–90%50–80%

Part 5: Advanced Functionalization (C-H Activation)

For researchers modifying existing imidazole cores (e.g., drug repurposing), de novo synthesis is inefficient. Transition metal-catalyzed C-H activation offers a shortcut.[7]

  • C-2 Arylation: Nickel and Copper systems have recently replaced expensive Palladium catalysts. A

    
     / 
    
    
    
    system allows for direct C-2 arylation using phenol derivatives as electrophiles [4].[8]
  • Regiocontrol: C-5 arylation is favored by specific directing groups or by blocking the C-2 position.

References

  • Sakhdari, A. et al. (2021).[1] "Magnetic Nanoparticle-Supported Sulfonic Acid: An Efficient Catalyst for Imidazole Derivatives." MDPI. Link

  • Van Leusen, A. M. et al. (1977).[4][9] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition to carbon-nitrogen double bonds." Journal of Organic Chemistry. Link

  • Gelens, E. et al. (2006).[10] "Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation." Molecular Diversity. Link

  • Muto, K. et al. (2015). "C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis." Chemical Science. Link

Sources

Validation

assessing the selectivity of 2-(3-bromophenyl)-1-methyl-1H-imidazole against off-target proteins

The following guide provides a rigorous technical assessment of the selectivity profile for 2-(3-bromophenyl)-1-methyl-1H-imidazole , a chemical scaffold often utilized as a fragment in drug discovery (e.g., for PROTACs...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of the selectivity profile for 2-(3-bromophenyl)-1-methyl-1H-imidazole , a chemical scaffold often utilized as a fragment in drug discovery (e.g., for PROTACs or fragment-based lead generation) or as a probe for heme-containing enzymes.

Given its structural classification as a 1,2-disubstituted imidazole , this compound possesses a high intrinsic affinity for heme iron (Fe), acting as a classic Type II ligand . Therefore, the critical challenge in using this molecule is not just potency, but selectivity against the "Heme Proteome" —specifically Cytochrome P450s (CYPs), Heme Oxygenase (HO), and Nitric Oxide Synthase (NOS).

Executive Summary: The Imidazole Liability

2-(3-bromophenyl)-1-methyl-1H-imidazole represents a potent "privileged scaffold" for binding heme proteins. While the 3-bromo substituent enhances hydrophobic complementarity in specific pockets (e.g., CYP11B1, HO-1), the exposed N-3 nitrogen of the imidazole ring is a potent donor ligand for ferrous/ferric iron.

The Core Problem: The selectivity of this compound is rarely driven by the imidazole-iron bond (which is promiscuous) but by the steric fit of the 3-bromophenyl group within the active site access channel.

Recommendation: Before advancing this scaffold, researchers must perform a "Heme Liability Screen" to quantify off-target inhibition of liver CYPs and stress-response enzymes (HO-1), comparing it against less promiscuous alternatives like thiazoles or pyridines .

Comparative Performance: Imidazole vs. Alternatives

The following table compares the 2-(3-bromophenyl)-1-methyl-1H-imidazole scaffold against common bioisosteric alternatives used to mitigate heme-binding liabilities.

Table 1: Scaffold Selectivity & Liability Profile
Feature2-(3-bromophenyl)-1-methyl-1H-imidazole Pyridine Analog (e.g., 2-(3-bromophenyl)pyridine)Thiazole Analog (e.g., 2-(3-bromophenyl)thiazole)Benzimidazole Analog
Primary Mechanism Type II Heme Coordination (Strong Fe-N bond)Weak Heme Coordination (Fe-N)Steric/Hydrophobic (Non-coordinating)Mixed (Type I/II)
CYP Inhibition Risk High (IC₅₀ < 1 µM common)Moderate (IC₅₀ 1–10 µM)Low (IC₅₀ > 10 µM)Moderate-High
HO-1 Selectivity High Affinity (Often inhibits HO-1/HO-2)Low AffinityLow AffinityModerate Affinity
Metabolic Stability Low (Susceptible to N-demethylation)HighHighModerate
Rec. Application Chemical Probe (for Heme proteins)Lead Compound (Drug Discovery)Lead Compound (Drug Discovery)Kinase Inhibitor

Key Insight: If your target is not a heme protein (e.g., a kinase or receptor), the imidazole core is a liability. If your target is a heme protein (e.g., CYP19, HO-1), this compound is a potent probe but requires rigorous counter-screening against CYP3A4 and CYP2D6.

Critical Off-Target Pathways

The selectivity assessment must prioritize the "Heme Proteome." The diagram below illustrates the hierarchical risk of off-target engagement for 1-substituted imidazoles.

HemeSelectivity cluster_CYP Primary Metabolic Off-Targets (Liver) cluster_Stress Stress Response Off-Targets Compound 2-(3-bromophenyl)-1-methyl-1H-imidazole CYP3A4 CYP3A4 (Major Drug Interaction Risk) Compound->CYP3A4 Type II Binding (High Affinity) CYP2D6 CYP2D6 (Polymorphic Risk) Compound->CYP2D6 Competitive HO1 Heme Oxygenase-1 (HO-1) (Cell Survival/Antioxidant) Compound->HO1 Coordination (Potent Inhibition) NOS Nitric Oxide Synthase (eNOS/iNOS) Compound->NOS Dimer Disruption CYP2C9 CYP2C9

Figure 1: Hierarchical off-target map. Red nodes indicate high-risk interactions that must be de-risked early in the evaluation process.

Experimental Protocols for Selectivity Assessment

To objectively validate the selectivity of 2-(3-bromophenyl)-1-methyl-1H-imidazole , follow these two "Gold Standard" protocols. These assays distinguish between generic heme ligation and specific active-site inhibition.

Protocol A: Differential Spectral Binding Assay (The "Soret Shift")

Purpose: To determine if the compound binds directly to the heme iron of off-target CYPs.

  • Reagents: Recombinant CYP3A4 or CYP2D6 supersomes (1 µM), Buffer (100 mM Potassium Phosphate, pH 7.4).

  • Baseline: Record the UV-Vis baseline (350–500 nm) of the enzyme solution.

  • Titration: Add the compound in stepwise increments (0.1 µM to 50 µM) to the sample cuvette; add solvent vehicle to the reference cuvette.

  • Readout: Observe the Type II difference spectrum :

    • Trough at ~390–410 nm (displacement of water/substrate).

    • Peak at ~425–435 nm (formation of Nitrogen-Iron complex).

  • Calculation: Plot

    
     vs. concentration to determine the Spectral Dissociation Constant (
    
    
    
    )
    .
    • Interpretation: A

      
       against CYP3A4 indicates a high risk of drug-drug interactions (DDI).
      
Protocol B: Functional CYP Inhibition Cocktail (LC-MS/MS)

Purpose: To measure actual catalytic inhibition in a physiological context.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Probe Substrates:

    • Midazolam (CYP3A4)

    • Dextromethorphan (CYP2D6)

    • Diclofenac (CYP2C9)

    • Phenacetin (CYP1A2)

  • Reaction: Incubate HLM + Probes + 2-(3-bromophenyl)-1-methyl-1H-imidazole (0, 0.1, 1, 10 µM) + NADPH (1 mM) for 10–20 min at 37°C.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standards.

  • Analysis: Quantify metabolite formation via LC-MS/MS.

  • Metric: Calculate

    
     for each isoform.
    
    • Success Criteria: Selectivity Ratio (

      
      ) should be > 50-fold .
      

Data Interpretation Guide

Use this reference table to interpret your screening results for 2-(3-bromophenyl)-1-methyl-1H-imidazole.

Assay ResultInterpretationAction Required
Type II Spectrum (Peak ~430nm) Direct heme coordination confirmed.Proceed to Functional Assay. The compound is binding the heme iron.
CYP3A4 IC₅₀ < 1 µM Potent off-target inhibition.Stop/Redesign. This is a "pan-assay interference" risk. Consider replacing imidazole with triazole or pyridine.
HO-1 IC₅₀ < 5 µM Significant HO-1 inhibition.Verify Target. If HO-1 is not the target, this is a major toxicity liability (oxidative stress modulation).
No Spectral Shift Compound binds elsewhere (Type I) or not at all.Favorable. The 3-bromo group may be sterically preventing iron access.

References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Vlahakis, J. Z., et al. (2006). Imidazole-based inhibitors of heme oxygenase-1 (HO-1): Assessment of selectivity and cellular activity. Journal of Medicinal Chemistry.

  • Stresser, D. M., et al. (2000). The CYP inhibition cocktail: High-throughput assessment of metabolic liability. Drug Metabolism and Disposition.

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: A perspective of the PhRMA Drug Metabolism Technical Group. Drug Metabolism and Disposition.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-bromophenyl)-1-methyl-1H-imidazole

This guide is structured to serve as an operational standard operating procedure (SOP) for handling 2-(3-bromophenyl)-1-methyl-1H-imidazole . As a Senior Application Scientist, I must clarify a critical logistical realit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for handling 2-(3-bromophenyl)-1-methyl-1H-imidazole .

As a Senior Application Scientist, I must clarify a critical logistical reality: Specific GHS data for this exact isomer is often limited in public databases. Therefore, this protocol utilizes Structure-Activity Relationship (SAR) and Read-Across logic, deriving safety parameters from its parent pharmacophores: 1-methylimidazole (Corrosive/Toxic) and brominated aryl-imidazoles (Irritant/Persistent).[1]

Executive Safety Summary & Hazard Identification

Compound Class: Halogenated Heterocyclic Aromatic Physical State: Typically Solid (Off-white to yellow powder) Primary Hazard: Skin/Eye Corrosion & Acute Toxicity [1]

The "Why" Behind the Hazard: The molecule combines a bromophenyl group (increasing lipophilicity and skin permeation) with a 1-methylimidazole core . The methylimidazole moiety is a known Class 1B Skin Corrosive and reproductive toxin. You must treat this compound not just as an irritant, but as a potential corrosive that can absorb through the skin.

Hazard CategoryGHS Classification (Derived)Operational Implication
Skin/Eye Skin Corr.[1][2][3] 1B / Eye Dam. 1 Irreversible tissue damage possible upon contact.
Acute Toxicity Acute Tox. 4 (Oral/Dermal) Harmful if swallowed or in contact with skin.[3][4]
Respiratory STOT SE 3 Dust is highly irritating to mucous membranes.
Environmental Aquatic Chronic 2 Brominated compounds are persistent; do not release to drains.

Personal Protective Equipment (PPE) Matrix

This system uses a "Barrier Redundancy" approach. Because brominated aromatics can permeate standard nitrile over time, and the imidazole core is corrosive, single layers are insufficient for prolonged handling.

PPE Selection Table
ComponentStandard Protocol (Analytical/Small Scale)Synthesis Protocol (Scale-up/Stock Solution)Technical Rationale
Hand Protection Double Nitrile Gloves (4 mil + 4 mil)Laminate (Silver Shield) under NitrileBrominated aromatics degrade nitrile breakthrough time.[1] Laminate provides chemical impermeability.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPowder fines can bypass safety glasses. Corrosive dust requires a sealed eye environment.
Respiratory Fume Hood (Face velocity: 100 fpm)P100 Half-Mask (if outside hood)Prevent inhalation of corrosive dusts.[1]
Body Defense Lab Coat (Cotton/Poly), closed collarTyvek® Sleeves or ApronProtects wrists/forearms during reaching movements inside the hood.
Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 2-(3-bromophenyl)-1-methyl-1H-imidazole State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Solid Liquid Solution / Oil State->Liquid Dissolved Risk_Dust Risk: Airborne Corrosive Dust Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption/Splash Liquid->Risk_Splash Action_Solid REQ: Chemical Goggles + Fume Hood OPT: N95 if hood unavailable Risk_Dust->Action_Solid Action_Liquid REQ: Double Nitrile Gloves (Change every 15 mins) Risk_Splash->Action_Liquid

Caption: Decision tree for PPE selection based on physical state to mitigate specific exposure vectors.

Operational Protocol: The "Self-Validating" Workflow

This protocol ensures safety through procedural checks rather than relying solely on PPE.

Phase A: Preparation (The "Cold" Zone)[1]
  • Airflow Check: Verify fume hood flow is >100 fpm using a tissue strip or digital monitor.

  • Static Control: Imidazole powders are often static-prone. Use an anti-static gun or wipe down the balance area with a damp lint-free cloth to prevent "flying powder."

  • Waste Setup: Pre-label a specific waste container: "HALOGENATED ORGANIC WASTE."

Phase B: Handling & Transfer (The "Hot" Zone)[1]
  • Weighing:

    • Never weigh directly on the balance pan. Use a disposable anti-static weighing boat.

    • Technique: Use the "tap and settle" method. Do not dump powder; tap the spatula gently to control flow and minimize dust clouds.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly to the solid.

    • Caution: Methylimidazoles can be exothermic upon solvation. Allow to cool before capping.

Phase C: Decontamination (The "Warm" Zone)[1]
  • Wipe Down: Clean the balance and surrounding area with a solvent-dampened wipe (Ethanol/Isopropanol).

  • Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated exterior never touches skin. Wash hands immediately with soap and water (do not use solvent on skin, as it enhances absorption).

Emergency Response & Spill Management

Scenario: You have spilled ~500mg of powder inside the fume hood.

Spill Response Workflow

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it contained in Hood? Alert->Assess Contained_Yes YES: Proceed Assess->Contained_Yes Contained_No NO: Evacuate Lab Assess->Contained_No Dry_Clean 3. DRY CLEANUP Cover with absorbent pad or scoop gently Contained_Yes->Dry_Clean Wet_Clean 4. WET DECON Wipe with 5% Citric Acid (Neutralizes Imidazole base) Dry_Clean->Wet_Clean Disposal 5. DISPOSAL Seal in Halogenated Waste Wet_Clean->Disposal

Caption: Linear workflow for managing solid spills, emphasizing neutralization of the basic imidazole core.

First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes .[5][6] Time it. Do not guess. The corrosive nature requires thorough irrigation to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol ; it drives the brominated compound deeper into the dermis.

Disposal & Logistics

Critical Rule: Do NOT mix this with general organic waste if your facility separates halogenated streams.

  • Classification: Halogenated Organic Waste.

  • Reasoning: High-temperature incineration is required to break the Carbon-Bromine bond safely.[1] Mixing with non-halogenated solvents (which are often used as fuels in cement kilns) can contaminate the fuel stream and violate EPA/local regulations.

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in a corrosive solution.

References

  • PubChem. 1-Methylimidazole (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Imidazole derivatives and halogenated aromatics. Available at: [Link][1]

Sources

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